Product packaging for Isopimara-7,15-diene(Cat. No.:CAS No. 1686-66-4)

Isopimara-7,15-diene

Cat. No.: B154818
CAS No.: 1686-66-4
M. Wt: 272.5 g/mol
InChI Key: VCOVNILQQQZROK-QGZVKYPTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopimara-7,15-diene is a pimarane-type diterpenoid hydrocarbon with the molecular formula C20H32 and a molecular weight of 272.5 g/mol . It holds a notable position in diterpenoid chemistry as a common structural motif found in numerous natural products, serving as a key scaffold for a diverse array of functionalized diterpenoids . The compound features a characteristic tricyclic skeleton and is biosynthetically derived from the cyclization of geranylgeranyl pyrophosphate (GGPP), a universal diterpene precursor, a reaction catalyzed by specific terpene synthases . Researchers value this compound for its role as a biochemical intermediate in exploring the biosynthesis of more complex natural products and for the study of terpene cyclase enzymes . Phytochemical studies have identified this compound in various plant species, including Pinus densiflora and other conifers, as well as in the rhizomes of Kaempferia marginata, highlighting its widespread distribution in the plant kingdom . While the biological activities of this compound itself are not extensively documented, a significant body of research is dedicated to its oxidized derivatives, which have shown a range of promising bioactivities. These include antifungal effects against pathogens like Fusarium oxysporum, anti-inflammatory properties through the inhibition of nitric oxide (NO) production, and cytotoxic activities against various human cancer cell lines such as A549 and HeLa . These findings underscore the potential of the isopimarane scaffold as a valuable template in medicinal chemistry and drug discovery research . This product is intended for research use only and is not for human or veterinary or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B154818 Isopimara-7,15-diene CAS No. 1686-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1686-66-4

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19-,20+/m0/s1

InChI Key

VCOVNILQQQZROK-QGZVKYPTSA-N

SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

Origin of Product

United States

Foundational & Exploratory

Isopimara-7,15-diene Synthase: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene natural product that forms the hydrocarbon backbone for a variety of bioactive molecules. The enzyme responsible for its synthesis, this compound synthase (EC 4.2.3.44), is a class I diterpene synthase (diTPS) that plays a crucial role in the specialized metabolism of certain plants, particularly conifers. This technical guide provides an in-depth overview of the discovery and functional characterization of this enzyme, with a focus on the pioneering work done in Norway Spruce (Picea abies). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Discovery of this compound Synthase in Picea abies

The gene encoding this compound synthase was first identified and characterized as part of a broader investigation into the terpene synthase (TPS) gene family in Norway Spruce (Picea abies).[1][2] This research aimed to understand the molecular basis of the complex terpenoid-based defense mechanisms in conifers, which are deployed in response to herbivores and pathogens.

Researchers created a cDNA library from Norway Spruce tissues that had been treated with methyl jasmonate, a signaling molecule that induces plant defense responses.[1] Using homology-based screening approaches, they isolated nine novel TPS cDNAs. One of these, designated PaTPS-Iso , was found to encode a previously undescribed diterpene synthase.[1][2] Subsequent functional characterization of the recombinant protein expressed in Escherichia coli confirmed its identity as this compound synthase. At the time of its discovery, no gene for this specific synthase had been previously described.[1][2]

Biochemical Characterization

The functional characterization of the recombinant PaTPS-Iso enzyme revealed its specific role in diterpene biosynthesis. The enzyme belongs to the class I terpene synthases, which catalyze the second cyclization step in the formation of many diterpenes.

Substrate Specificity and Product Profile

PaTPS-Iso was found to be highly specific for its substrate, (+)-copalyl diphosphate ((+)-CPP). It did not show activity with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), nor with other stereoisomers of CPP, indicating a finely tuned active site. The enzyme catalyzes the conversion of (+)-CPP into a single diterpene hydrocarbon product, which was unambiguously identified as this compound.[1]

Table 1: Substrate Specificity and Product Profile of Picea abies this compound Synthase (PaTPS-Iso)

Substrate AssayedProduct(s) FormedReference
Geranylgeranyl Diphosphate (GGPP)No product detected[1]
(+)-Copalyl Diphosphate ((+)-CPP)This compound (single product)[1]

Note: Detailed kinetic parameters such as Km and kcat for PaTPS-Iso are not available in the primary literature abstracts reviewed.

Biosynthetic Pathway

This compound synthase (a Class I diTPS) acts downstream of a Class II diTPS. The biosynthesis begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). A Class II diTPS first cyclizes GGPP to form the intermediate, (+)-copalyl diphosphate ((+)-CPP). PaTPS-Iso then catalyzes the second cyclization of (+)-CPP to yield the final hydrocarbon product, this compound.

Isopimaradiene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (+)-CPP Synthase ISO This compound CPP->ISO Class I diTPS This compound Synthase (PaTPS-Iso)

Caption: Biosynthesis of this compound.

Experimental Protocols

The following sections detail the methodologies employed for the discovery and characterization of this compound synthase, reconstructed from the primary literature.[1][2]

cDNA Library Construction and Gene Cloning

The initial step involved generating a pool of gene transcripts from the source organism under conditions where defense-related genes would be highly expressed.

  • Plant Material: Young Norway Spruce (Picea abies) saplings were used.

  • Induction: Plants were treated with methyl jasmonate to induce the expression of defense-related genes, including terpene synthases.

  • RNA Extraction: Total RNA was extracted from stem and needle tissues at time points post-induction known to correlate with high TPS activity.

  • cDNA Library Synthesis: A cDNA library was constructed from the extracted mRNA using standard molecular biology techniques.

  • Homology-Based Cloning: Degenerate PCR primers, designed based on conserved regions of known gymnosperm TPS genes, were used to amplify TPS-like sequences from the cDNA library. Full-length gene sequences were subsequently obtained using RACE (Rapid Amplification of cDNA Ends) PCR. The full-length cDNA for PaTPS-Iso was then cloned into a plasmid vector for sequencing and subsequent expression.

Heterologous Expression and Protein Purification

To produce sufficient quantities of the enzyme for functional assays, the gene was expressed in a microbial host.

  • Expression Vector: The coding sequence of PaTPS-Iso, with its N-terminal plastid-targeting sequence removed to ensure cytosolic expression, was subcloned into an E. coli expression vector (e.g., pET or pGEX series), often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Host Strain: An appropriate E. coli strain (e.g., BL21(DE3)) was transformed with the expression plasmid.

  • Culture and Induction: The bacterial culture was grown at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression was then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the culture, which was then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer. Lysis was performed using sonication or a French press.

  • Purification: The crude lysate was clarified by centrifugation. The supernatant containing the soluble recombinant protein was purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins). The purified protein was then buffer-exchanged into a suitable storage buffer.

Enzyme Assays

In vitro assays were performed to determine the function of the purified recombinant enzyme.

  • Reaction Mixture: A typical assay mixture (e.g., 50 µL final volume) contained:

    • Assay Buffer: (e.g., 50 mM HEPES, pH 7.2)

    • Cofactors: 10 mM MgCl₂, 1 mM DTT

    • Substrate: 5-10 µM (+)-Copalyl Diphosphate

    • Enzyme: 1-5 µg of purified recombinant PaTPS-Iso

  • Incubation: The reaction was initiated by adding the enzyme and incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction was stopped, and the hydrophobic terpene products were extracted by adding an equal volume of an organic solvent (e.g., hexane or pentane) and vortexing. The mixture was centrifuged to separate the phases, and the organic layer containing the products was carefully collected for analysis.

Product Identification by GC-MS

Gas Chromatography-Mass Spectrometry was used to separate and identify the enzymatic product.

  • GC Instrument: An Agilent or similar gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1-2 µL of the organic extract was injected in splitless mode.

  • Oven Temperature Program: A typical program would be:

    • Initial temperature of 40°C, hold for 2 min.

    • Ramp at 10°C/min to 200°C.

    • Ramp at 25°C/min to 300°C, hold for 2 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: The product peak's retention time and mass spectrum were compared to those of authentic standards and/or published library spectra (e.g., NIST, Wiley) for positive identification of this compound (m/z 272).

Experimental and Logic Workflow

The overall process from gene discovery to functional validation follows a logical progression common in molecular biology and biochemistry.

Experimental_Workflow cluster_Discovery Gene Discovery cluster_Expression Protein Production cluster_Characterization Functional Characterization Induction Induce Norway Spruce with Methyl Jasmonate cDNA_Lib Construct cDNA Library Induction->cDNA_Lib Cloning Homology-Based Cloning of PaTPS-Iso Gene cDNA_Lib->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Affinity Chromatography Purification Expression->Purification Assay Enzyme Assay with (+)-CPP Substrate Purification->Assay Extraction Organic Solvent Extraction Assay->Extraction GCMS Product Analysis by GC-MS Extraction->GCMS Identification Identify this compound GCMS->Identification

Caption: Workflow for this compound synthase discovery.

References

biosynthesis pathway of Isopimara-7,15-diene in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Isopimara-7,15-diene in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopimarane-type diterpenoids are a diverse class of natural products with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. A key precursor for many of these compounds is this compound, a tricyclic diterpene hydrocarbon. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at producing high-value diterpenoids. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, focusing on the well-characterized pathway in rice (Oryza sativa) where it serves as a precursor to momilactone phytoalexins. The guide details the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols for pathway elucidation.

Overview of Isoprenoid Biosynthesis: The Upstream Pathways

All terpenoids, including diterpenes, are synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors, which are localized in different cellular compartments:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with acetyl-CoA. It is primarily responsible for producing precursors for sesquiterpenes, triterpenes (sterols), and polyterpenes.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway starts from pyruvate and glyceraldehyde-3-phosphate. The MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes (such as gibberellins and phytoalexins), and tetraterpenes (carotenoids).

While compartmentalized, there is evidence of metabolic cross-talk and exchange of precursors between the cytosol and plastids. For diterpene biosynthesis, the MEP pathway is considered the principal source of IPP and DMAPP.

Core Biosynthesis Pathway of this compound

The formation of this compound from IPP and DMAPP is a multi-step process localized within the plastids. It begins with the formation of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), followed by a two-step cyclization cascade.

Formation of Geranylgeranyl Diphosphate (GGPP)

GGPP synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, yielding the C20 precursor, (E,E,E)-geranylgeranyl diphosphate.

Two-Step Cyclization to this compound

The conversion of the linear GGPP into the tricyclic this compound is catalyzed by two distinct classes of diterpene synthases (diTPSs) that act sequentially. In rice, the genes for these two enzymes are physically clustered on chromosome 4, suggesting an evolutionary mechanism for co-regulation and co-inheritance.[1][2]

  • Step 1: Protonation-initiated Cyclization (Class II diTPS) The first cyclization is catalyzed by a Class II diTPS, specifically a syn-copalyl diphosphate synthase (CPS). In rice, this enzyme is designated OsCyc1 (also known as OsCPS4).[3][4] It catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate, also known as syn-copalyl diphosphate (syn-CPP).[3][4]

  • Step 2: Ionization-initiated Cyclization (Class I diTPS) The second step is catalyzed by a Class I diTPS, which utilizes the bicyclic diphosphate intermediate. The enzyme syn-pimara-7,15-diene synthase (OsDTS2) catalyzes the ionization of the diphosphate moiety from syn-CPP, followed by further cyclization and rearrangement to produce the final stable hydrocarbon product, this compound (also referred to as 9β-pimara-7,15-diene or syn-pimara-7,15-diene).[1] OsDTS2 is highly stereoselective and shows no activity with GGPP or the enantiomer ent-CPP.[1]

This compound Biosynthesis Pathway Biosynthesis Pathway of this compound cluster_upstream Upstream Precursors cluster_core Core Diterpene Pathway cluster_enzymes IPP Isopentenyl Diphosphate (IPP) GGPPS_node GGPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPPS_node GGPP Geranylgeranyl Diphosphate (GGPP) OsCyc1_node syn-CPS (OsCyc1) Class II diTPS GGPP->OsCyc1_node synCPP syn-Copalyl Diphosphate (syn-CPP) OsDTS2_node This compound Synthase (OsDTS2) Class I diTPS synCPP->OsDTS2_node IPD This compound GGPPS_node->GGPP OsCyc1_node->synCPP OsDTS2_node->IPD

Caption: Biosynthesis pathway from C5 precursors to this compound.

Quantitative Data and Enzyme Characteristics

While detailed kinetic studies for every plant terpene synthase are not always available, functional assays and gene expression analyses provide quantitative insights into the pathway. The key enzymes identified in rice are summarized below.

Table 1: Key Enzymes in this compound Biosynthesis in Oryza sativa

Enzyme Name Gene Name EC Number Class Substrate Product
syn-Copalyl Diphosphate Synthase OsCyc1 (OsCPS4) 5.5.1.16 Class II diTPS GGPP syn-CPP

| this compound Synthase | OsDTS2 | 4.2.3.44 | Class I diTPS | syn-CPP | this compound |

Table 2: Summary of Quantitative Analyses

Parameter Enzyme / Gene Value / Observation Reference
Enzyme Kinetics OsDTS2 Specific Km and Kcat values are not reported in the cited literature. -
Substrate Specificity OsDTS2 Enzymatic turnover observed only with syn-CPP. No products detected with GGPP or ent-CPP as substrates. [1]
Transcriptional Regulation OsDTS2 mRNA levels are significantly upregulated in rice leaves following UV irradiation, correlating with the accumulation of downstream momilactone phytoalexins. [1]

| Constitutive Expression | OsDTS2 | mRNA is constitutively expressed in roots, where momilactones function as allelochemicals. |[1] |

Regulation of the Biosynthesis Pathway

The production of this compound in rice is tightly regulated, primarily at the level of gene transcription, linking its synthesis to plant defense responses.

  • Inducible Expression: In rice leaves, the expression of both OsCyc1 and OsDTS2 is strongly induced by external stress elicitors, such as UV irradiation or blast fungus infection.[1][3] This coordinated upregulation ensures the rapid production of the phytoalexin precursors when the plant is under attack.

  • Gene Clustering: The physical linkage of the OsCyc1 and OsDTS2 genes facilitates their co-regulation and co-segregation, ensuring that the two sequential steps of the pathway are evolutionarily and functionally coupled.[1][2] This genomic architecture is a recurring theme in plant specialized metabolism for the production of defense compounds.

Regulatory Pathway Elicitor Stress Elicitor (e.g., UV, Pathogen) Signaling Plant Defense Signaling Cascade Elicitor->Signaling triggers TF Transcription Factors Signaling->TF activates GeneCluster OsCyc1 & OsDTS2 Gene Cluster TF->GeneCluster upregulates transcription Enzymes Synthase Production GeneCluster->Enzymes Product This compound & Phytoalexins Enzymes->Product catalyze

Caption: Transcriptional regulation of the isopimaradiene pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for the functional characterization of the key synthase, OsDTS2.

Protocol: Heterologous Expression of OsDTS2 in E. coli
  • Gene Amplification: Amplify the full-length coding sequence of OsDTS2 from rice cDNA using high-fidelity PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Clone the PCR product into a suitable bacterial expression vector (e.g., pET or pGEX series) that allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag, GST-tag).

  • Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 50 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 1 L of fresh medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

    • Elute the protein and desalt/buffer-exchange into a suitable storage buffer.

Protocol: In Vitro Diterpene Synthase Activity Assay
  • Reaction Mixture Preparation: In a 1 mL glass GC vial, prepare the assay mixture:

    • 50 µL of purified OsDTS2 protein extract.

    • 50 µL of assay buffer (e.g., 10 mM Tris-HCl pH 7.0, 10% glycerol, 1 mM DTT).

    • 10 mM MgCl₂ (as a required cofactor).

    • 10 µM of the substrate, syn-CPP.

  • Incubation: Overlay the aqueous reaction mixture with 100 µL of an organic solvent (e.g., hexane or pentane) to trap the volatile hydrocarbon product.

  • Reaction Execution: Incubate the vial at 30°C for 2-4 hours to allow for enzymatic conversion.

  • Product Extraction: After incubation, vortex the vial vigorously for 60 seconds to extract the diterpene product into the organic layer.

  • Sample Preparation for Analysis: Centrifuge briefly to separate the phases and transfer 1 µL of the upper organic layer directly into the GC-MS for analysis.

Protocol: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms).

  • Injection: Inject 1 µL of the organic extract in splitless mode.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Temperature ramp: Increase at 20°C/minute to 300°C.

    • Final hold: Hold at 300°C for 3 minutes.[1]

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan a mass range from m/z 50 to 500.[1]

  • Identification: Identify the product by comparing its retention time and mass spectrum with those of an authentic chemical standard or with published reference spectra.[1] this compound will have a characteristic molecular ion (M+) at m/z 272.

Experimental Workflow Workflow for Functional Characterization of a Diterpene Synthase A 1. Gene Identification (e.g., from genome) B 2. Gene Cloning & Vector Construction A->B C 3. Heterologous Expression (e.g., in E. coli) B->C D 4. Protein Purification (Affinity Chromatography) C->D E 5. Enzyme Activity Assay (Substrate + Protein) D->E F 6. Product Extraction (Organic Solvent Overlay) E->F G 7. GC-MS Analysis F->G H 8. Product Identification (Compare Retention Time & Mass Spectra) G->H

Caption: Experimental workflow for diterpene synthase characterization.

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined, two-step cyclization process catalyzed by sequential Class II and Class I diterpene synthases. In model systems like rice, this pathway is tightly integrated into the plant's defense strategy, with its regulation providing a clear example of coordinated gene expression in response to environmental threats. For researchers in drug development, understanding this pathway provides a blueprint for the microbial production of isopimarane scaffolds, which can be further modified by cytochrome P450s and other enzymes to generate novel bioactive compounds. Future work will likely focus on characterizing the synthases from other plant species, elucidating the structural basis for their stereoselectivity, and applying this knowledge to engineer synthetic biological systems for the on-demand production of valuable diterpenoids.

References

Isopimara-7,15-diene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isopimara-7,15-diene, a diterpene with significant biological activities. The document details its natural occurrences, distribution within various organisms, and methodologies for its study, catering to professionals in research and drug development.

Natural Sources and Distribution

This compound and its isomers are distributed across a variety of natural sources, including plants and fungi. The compound is often a precursor or a constituent of more complex diterpenoids with notable biological activities.

Plant Kingdom

This compound and its derivatives have been identified in a range of plant species, where they play roles in defense and allelopathy.

  • Pinaceae Family: This compound has been reported in Pinus densiflora (Japanese Red Pine) and Picea obovata (Siberian Spruce).[1][2]

  • Podocarpaceae Family: Prumnopitys taxifolia (Matai) is another coniferous species known to contain this compound.[1]

  • Poaceae Family: In rice (Oryza sativa), the related compound syn-pimara-7,15-diene is a key intermediate in the biosynthesis of momilactone phytoalexins.[3] Its production is upregulated in leaves in response to stress and is constitutively expressed in roots, where it functions as an allelochemical.[3]

  • Asteraceae Family: Artemisia annua, the source of the antimalarial drug artemisinin, contains ent-isopimara-7,15-diene in its glandular trichomes.[4]

  • Zingiberaceae Family: The rhizomes of Kaempferia pulchra are a rich source of various isopimara-8(9),15-diene and isopimara-8(14),15-diene diterpenoids.[5][6][7]

  • Lamiaceae Family: In Vitex agnus-castus (Chaste Tree), diterpenoids are found in the trichomes on the fruit and leaf surfaces.[8]

  • Liliaceae Family: A derivative, isopimara-7,15-dien-19-oic acid, has been isolated from the bulbs of Fritillaria imperialis (Crown Imperial).[9][10]

  • Euphorbiaceae Family: Various ent-isopimarane diterpenoids have been isolated from the leaves, stem bark, and fruits of several Croton species.[9]

Fungal Kingdom
  • Epicoccum sp.: An isopimarane diterpene has been isolated from the culture of Epicoccum sp., a fungus associated with the sea cucumber Apostichopus japonicus.[11]

Quantitative Data on Isopimarane Diterpenoids

Compound Name/DerivativeSource OrganismBioactivityIC50 Value (µM)
Kaempulchraol BKaempferia pulchraNitric Oxide (NO) Inhibition47.69
Kaempulchraol CKaempferia pulchraNitric Oxide (NO) Inhibition44.97
Kaempulchraol DKaempferia pulchraNitric Oxide (NO) Inhibition38.17
Kaempulchraol PKaempferia pulchraNitric Oxide (NO) Inhibition39.88
Kaempulchraol QKaempferia pulchraNitric Oxide (NO) Inhibition36.05

Experimental Protocols

Isolation of Isopimara-7,15-dien-19-oic Acid from Fritillaria imperialis

This protocol describes a general method for the isolation of isopimarane diterpenoids from plant material.

  • Extraction: The air-dried and powdered bulbs of Fritillaria imperialis are subjected to ethanolic extraction.[10]

  • Fractionation: The resulting crude ethanolic extract is fractionated using solvent-solvent extraction with a nonpolar solvent to separate compounds based on polarity.[10]

  • Chromatography: The nonpolar fraction is then subjected to column chromatography over silica gel. A solvent system of acetone/petroleum ether is used to elute the compounds.[9]

  • Crystallization: Isopimara-7,15-dien-19-oic acid is obtained as colorless prismatic crystals.[9]

Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[11]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound.[11]

  • Single-Crystal X-ray Diffraction: For crystalline compounds, this method can be used to determine the absolute configuration of the molecule.[11][10]

Biosynthetic and Signaling Pathways

The following diagrams illustrate key biological pathways involving this compound and its derivatives.

Biosynthesis_of_syn_pimara_7_15_diene cluster_rice Biosynthesis in Oryza sativa syn-Copalyl diphosphate syn-Copalyl diphosphate OsDTS2 OsDTS2 (syn-pimara-7,15-diene synthase) syn-Copalyl diphosphate->OsDTS2 syn-pimara-7,15-diene syn-pimara-7,15-diene OsDTS2->syn-pimara-7,15-diene NF_kB_Inhibition cluster_inflammation Inhibition of NF-κB Signaling Pathway LPS LPS RAW264_7 RAW264.7 cells LPS->RAW264_7 activates NF_kB NF-κB RAW264_7->NF_kB leads to activation of Gene_Expression Pro-inflammatory Gene Expression (IL-6, COX-2) NF_kB->Gene_Expression promotes Isopimarane_Diterpenoids Isopimara-8(9),15-diene Diterpenoids Isopimarane_Diterpenoids->NF_kB inhibits Experimental_Workflow cluster_workflow General Experimental Workflow Plant_Material Plant Material (e.g., rhizomes, bulbs) Extraction Extraction (e.g., with ethanol) Plant_Material->Extraction Fractionation Solvent-Solvent Fractionation Extraction->Fractionation Column_Chromatography Column Chromatography (e.g., Silica Gel) Fractionation->Column_Chromatography Pure_Compound Pure Isopimarane Diterpenoid Column_Chromatography->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_Compound->Structural_Elucidation

References

Isopimara-7,15-diene chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isopimara-7,15-diene: Chemical Structure and Stereochemistry

Introduction

This compound is a naturally occurring diterpenoid hydrocarbon belonging to the pimarane class of compounds. Diterpenoids are a large and structurally diverse group of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. This compound is characterized by a tricyclic carbon skeleton and is found in various plant species, including those of the Pinus genus, such as Pinus densiflora, and Prumnopitys taxifolia[1]. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and biosynthetic pathway, tailored for researchers in natural products chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is a carbotricyclic system built upon an isopimarane skeleton. It is a hydrocarbon with the molecular formula C₂₀H₃₂.[1]

Core Structure

The molecule consists of a rigid tricyclic core. This core is formed by a trans-fused decalin system (rings A and B) and a third six-membered ring (C). Key structural features include two double bonds, one endocyclic at the C7-C8 position and one exocyclic involving the C15 vinyl group.

Stereochemistry and Absolute Configuration

This compound possesses significant stereochemical complexity due to the presence of multiple stereocenters. The precise spatial arrangement of its substituents is critical for its biological activity and chemical identity.

The absolute configuration of the naturally occurring enantiomer has been established, leading to its systematic IUPAC name: (2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene [1]. The stereochemical descriptors (t) at the chiral centers are crucial for distinguishing it from its various diastereomers.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis. Key data are summarized below.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1686-66-4EvitaChem
Molecular Formula C₂₀H₃₂PubChem[1]
Molecular Weight 272.50 g/mol PubChem[1]
XLogP3 6.8PubChem
Boiling Point (Est.) 344 °CEvitaChem
Appearance (Not specified, typically an oil or solid)-
Spectroscopic Data

Detailed experimental NMR spectra for this compound are not widely available in public databases. However, based on its known structure, the expected key signals for ¹H and ¹³C NMR are described. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for its identification.

TechniqueExpected Key Signals / Data
¹H NMR Signals corresponding to four methyl singlets; a distinct set of signals for the vinyl group (-CH=CH₂) protons (typically in the δ 4.8-6.0 ppm range); a signal for the olefinic proton at C7; and a complex series of overlapping signals for the aliphatic methylene and methine protons of the cyclic system.
¹³C NMR Signals for 20 carbon atoms, including two olefinic carbons for the C7=C8 bond, two carbons for the C15=C16 vinyl group, four methyl carbons, and numerous sp³-hybridized carbons corresponding to the tricyclic skeleton.
Mass Spec (MS) The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 272, corresponding to the molecular weight. Fragmentation patterns are characteristic of the diterpene skeleton.
GC Retention Index DB5: 1965.5

Biosynthesis of this compound

This compound is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which provides the universal C5 isoprenoid precursors. The key steps leading to the pimarane skeleton are outlined below.

The biosynthesis begins with the C20 precursor, Geranylgeranyl pyrophosphate (GGPP). A class II diterpene synthase, a copalyl diphosphate synthase, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diterpene synthase, specifically This compound synthase (EC 4.2.3.44), facilitates a second cyclization and rearrangement of (+)-CPP, followed by deprotonation, to yield the final this compound product[2].

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Copalyl Diphosphate Synthase (Class II) IPD This compound CPP->IPD This compound Synthase (Class I) Isolation Workflow Start Plant Material (e.g., Pine Needles) Extraction Solvent Extraction (Hexane) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Screening HPLC Purification (HPLC) TLC->HPLC Pool & Purify PureCompound Pure this compound HPLC->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis Characterization

References

An In-depth Technical Guide on the Physicochemical Properties of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopimara-7,15-diene is a diterpenoid hydrocarbon belonging to the isopimarane structural class.[1] As a natural product found in various plant species, including Kaempferia pulchra and Pinus densiflora, it has garnered interest for its potential biological activities.[2][3] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and insights into its biological interactions, tailored for a scientific audience.

Physicochemical Characteristics

This compound is characterized by a tricyclic diterpene core structure.[1] Its fundamental properties are crucial for understanding its behavior in biological and chemical systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₃₂[1][2][4][5]
Molecular Weight 272.5 g/mol [1][2][4]
CAS Number 1686-66-4[1][4]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); Poorly soluble in water.[1]
Boiling Point ~180°C - 344°C (estimated)[1][4]
IUPAC Name (2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene[1][2]

Table 2: Computed and Experimental Data of this compound

ParameterValueSource(s)
XLogP3 6.8[2][4]
Vapor Pressure <0.001 hPa at 25°C[1][4]
Water Solubility 0.0003679 mg/L at 25°C (estimated)[1]
Retention Index (DB-5) 1965.5[4]

Experimental Protocols

The isolation and characterization of this compound and related diterpenoids typically involve multi-step extraction and analytical processes.

General Protocol for Isolation and Characterization from Plant Material
  • Extraction : The rhizomes or other relevant plant parts of a source like Kaempferia pulchra are collected, dried, and powdered. The powdered material is then subjected to solvent extraction, often using a solvent like chloroform (CHCl₃), to obtain a crude extract.[3]

  • Fractionation : The crude extract is concentrated to yield an oily residue. This residue is then fractionated using chromatographic techniques, such as column chromatography over silica gel, to separate compounds based on polarity.

  • Purification : Fractions containing the target compounds are further purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate individual diterpenoids like this compound.[3]

  • Structure Elucidation : The chemical structure of the purified compound is determined using a combination of spectroscopic methods.[3]

    • Mass Spectrometry (MS) : To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to establish the connectivity and stereochemistry of the molecule.[1][3]

    • Infrared (IR) and UV-Visible Spectroscopy : To identify functional groups and conjugated systems.

G A Plant Material (e.g., Kaempferia pulchra rhizomes) B Drying & Powdering A->B C Solvent Extraction (e.g., Chloroform) B->C D Crude Extract (Oily Residue) C->D E Column Chromatography (Fractionation) D->E F Target Fractions E->F G HPLC Purification F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Structure Elucidation I->J

A general workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

While research on this compound itself is specific, studies on the broader class of isopimarane diterpenoids have revealed significant biological activities, particularly anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

Several isopimarane diterpenoids isolated from Kaempferia pulchra have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] This pathway is a central mediator of pro-inflammatory gene induction.[8][9]

The mechanism of action involves the inhibition of NF-κB-mediated transactivation.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2). Isopimarane diterpenoids interrupt this process, leading to a downstream reduction in the production of these inflammatory mediators.[7][8]

G stimulus stimulus receptor receptor pathway_component pathway_component inhibitor inhibitor transcription_factor transcription_factor gene gene response response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_release NF-κB Release & Nuclear Translocation IkB->NFkB_release NFkB NF-κB NFkB_release->NFkB DNA Pro-inflammatory Genes (IL-6, COX-2) NFkB->DNA Binds & Activates Transcription Inflammation Inflammatory Response DNA->Inflammation Isopimarane Isopimarane Diterpenoids Isopimarane->NFkB_release Inhibits

References

Preliminary Biological Activity Screening of Isopimara-7,15-diene and Related Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopimara-7,15-diene, a diterpene natural product, and its related isopimarane-type compounds represent a class of molecules with significant therapeutic potential. Found in various plant species, these compounds have been investigated for a range of biological activities. This technical guide provides a consolidated overview of the preliminary biological screening of this compound and its close structural analogs, focusing on their antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for key assays are provided, and relevant biological pathways and workflows are visualized to facilitate a deeper understanding for researchers in the field of natural product drug discovery.

Introduction to this compound

This compound is a diterpene belonging to the isopimarane class of natural products.[1] Its core structure is a tricyclic system that serves as a scaffold for a variety of functional group modifications, leading to a diverse family of related compounds.[2][3] These compounds have been isolated from various natural sources, including plants of the Lamiaceae and Fritillaria genera.[2][4] The preliminary biological evaluation of this class of molecules has revealed promising activities, making them attractive candidates for further drug development.

Chemical Structure:

  • Molecular Formula: C₂₀H₃₂[1]

  • Molecular Weight: 272.5 g/mol [1][5]

  • CAS Number: 1686-66-4[5]

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isopimarane diterpenes related to this compound. It is important to note that the most promising activity was observed for hydroxylated derivatives.

CompoundTest OrganismStrainMIC (µg/mL)MIC (µM)Reference
7,15-isopimaradien-19-olStaphylococcus aureusATCC 259233.9013.55[2]
7,15-isopimaradien-19-olS. aureus (Methicillin-Sensitive)CIP 106760-13.55[2]
7,15-isopimaradien-19-olS. aureus (Methicillin-Sensitive)FFHB 29593-13.55[2]
7,15-isopimaradien-19-olS. aureus (Methicillin-Resistant, MRSA)ATCC 43866-6.76[2]
7,15-isopimaradien-19-olEnterococcus faecalis (Vancomycin-Resistant, VRE)ATCC 51299-54.14[2]
19-acetoxy-7,15-isopimaradien-3β-olS. aureusATCC 2592315.6-[2]
19-acetoxy-7,15-isopimaradien-3β-olS. aureus (MRSA)ATCC 43866-22.54[2]
19-acetoxy-7,15-isopimaradien-3β-olE. faecalis (VRE)ATCC 51299-45.07[2]
ent-isopimara-7,15-diene metabolitesFusarium oxysporum-Activity Shown-[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Negative control (DMSO or solvent used for compound)

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, following CLSI guidelines.

  • Serial Dilution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity or growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solution of Test Compound C Perform 2-fold Serial Dilution of Compound in Broth B->C C->D F Incubate at 37°C for 18-24 hours D->F E Include Controls: - Growth Control - Sterility Control - Positive Control (Antibiotic) E->F G Visually Inspect for Turbidity or Measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anti-inflammatory Activity

While direct data on this compound is limited, related isopimarane diterpenoids have shown significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9][10]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for related isopimarane diterpenoids against NO production.

CompoundCell LineAssayIC₅₀ (µM)Reference
Kaempulchraol QRAW264.7NO Inhibition36.05[8]
Kaempulchraol PRAW264.7NO Inhibition39.88[8]
Kaempulchraol DRAW264.7NO Inhibition38.17[9][10]
Kaempulchraol CRAW264.7NO Inhibition44.97[9][10]
Kaempulchraol BRAW264.7NO Inhibition47.69[9][10]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW264.7) stimulated with LPS.

Materials:

  • RAW264.7 murine macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of the test compound.

    • Co-treat the cells with LPS (e.g., 1 µg/mL) to induce inflammation.

    • Include a vehicle control group (cells + LPS + solvent) and a negative control group (cells only).

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Readout: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value from the dose-response curve.

Visualization: LPS-Induced NF-κB Signaling Pathway

The anti-inflammatory activity of related isopimarane diterpenoids has been linked to the inhibition of the NF-κB pathway.[7][9][10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Inhibition Inhibition by Isopimarane Diterpenoids Inhibition->IKK Inhibition->NFkB_nuc (Potential) NFkB_nuc->Genes Induces Transcription

Simplified NF-κB signaling pathway inhibited by isopimaranes.

Anticancer and Cytotoxic Activity

While this compound itself has not been extensively studied for anticancer effects, its oxidized derivative, Isopimara-7,15-Dien-19-Oic Acid, has shown the ability to induce apoptosis in cervical cancer (HeLa) cells.[4] This suggests that the isopimarane skeleton is a viable scaffold for developing cytotoxic agents.

Quantitative Data: Cytotoxic Activity

Currently, specific IC₅₀ values for this compound on cancer cell lines are not widely published. The primary reported finding is qualitative.

CompoundCell LineEffectReference
Isopimara-7,15-Dien-19-Oic AcidHeLa (Cervical Cancer)Induced apoptosis and cell death[4]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Readout: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Visualization: General Cytotoxicity Screening Workflow

G A Seed Cancer Cells in 96-Well Plates B Incubate for 24h (Allow Adherence) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for Treatment Period (24-72h) C->D E Add MTT Reagent (Incubate 3-4h) D->E F Solubilize Formazan Crystals (Add DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 Value G->H

Workflow for an MTT-based Cytotoxicity Assay.

Other Reported Biological Activities

Beyond the activities detailed above, a derivative of this compound has been identified as an enzyme inhibitor.

  • Prolyl Endopeptidase (PEP) Inhibition: Isopimara-7,15-dien-19-oic acid was isolated from Fritillaria imperialis and found to exhibit inhibitory activity against prolyl endopeptidase, an enzyme implicated in neurological processes.[3][4]

Conclusion and Future Directions

The preliminary screening of this compound and its structural analogs reveals a promising foundation for the development of new therapeutic agents. The isopimarane scaffold demonstrates significant potential for antimicrobial and anti-inflammatory applications, with hydroxylated and carboxylated derivatives showing enhanced activity. The pro-apoptotic effects of an oxidized derivative also warrant further investigation into this compound class as a source of novel anticancer leads.

Future research should focus on:

  • Systematic Screening: Evaluating the parent compound, this compound, across a broad range of antimicrobial, anti-inflammatory, and cancer cell line panels to establish baseline activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify the key functional groups responsible for the observed biological activities and to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

The Absence of Isopimara-7,15-diene in the Essential Oil of Pinus densiflora: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the existing scientific literature reveals that the diterpene isopimara-7,15-diene is not a reported constituent of the essential oil derived from Pinus densiflora (Japanese Red Pine). This technical guide, intended for researchers, scientists, and professionals in drug development, will summarize the known chemical composition of Pinus densiflora essential oil, detail the analytical methodologies employed in its characterization, and highlight the absence of this compound in published studies.

While the Pinus genus is known to produce a wide array of terpenoids, including diterpenes like those of the pimarane family, extensive analysis of Pinus densiflora essential oil from various parts of the plant, including needles and trunks, has not identified this compound. The characteristic chemical profile of P. densiflora essential oil is predominantly composed of monoterpenes and sesquiterpenes.

Chemical Profile of Pinus densiflora Essential Oil

Gas chromatography-mass spectrometry (GC-MS) analyses from multiple studies have consistently identified a core group of volatile compounds in P. densiflora essential oil. The relative abundance of these components can vary based on factors such as the geographical origin of the tree, the specific part of the plant used for extraction (e.g., needles, trunk), and the time of harvest.

The major constituents typically include a variety of monoterpenes and sesquiterpenes. For instance, studies have reported high concentrations of β-phellandrene, α-pinene, camphene, and santolina triene in the volatile oil from pine needles.[1] Other significant components identified in various analyses of P. densiflora essential oil include δ-3-carene, β-pinene, and β-myrcene.[2] One study on the essential oil from the trunk of P. densiflora identified major constituents as 3-cyclohexene-1-methanol, p-menth-1-en-4-ol, 2-(4-methylcyclohexyl)-2-propanol, fenchone, (-)-borneol, O-isopropyltoluene, and isothymol methyl ether.[3]

A summary of the major chemical constituents identified in the essential oil of Pinus densiflora from various studies is presented in the table below. It is important to note the absence of this compound in these reports.

Compound Reported Percentage (%) in Needle Oil Reported Percentage (%) in Trunk Oil Reference
β-Phellandrene20.96, 20.5-[1][2]
α-Pinene19.4, 16.081-[1][2]
δ-3-Carene16.7-[2]
Camphene11.529-[1]
β-Pinene11.1-[2]
β-Myrcene9.4-[2]
Santolina triene16.471-[1]
3-Cyclohexene-1-methanol-10.12[3]
p-Menth-1-en-4-ol-9.87[3]
2-(4-Methylcyclohexyl)-2-propanol-9.09[3]
Fenchone-8.14[3]
(-)-Borneol-7.83[3]
O-Isopropyltoluene-6.35[3]
Isothymol methyl ether-6.14[3]

Experimental Protocols

The identification and quantification of the chemical constituents of Pinus densiflora essential oil are primarily achieved through a combination of essential oil extraction followed by chromatographic analysis.

Essential Oil Extraction

A common method for extracting the volatile compounds from the plant material is steam distillation or hydrodistillation , often using a Clevenger-type apparatus.[3][4] In this process, plant material (e.g., needles, trunk shavings) is subjected to steam, which ruptures the plant's oil-bearing sacs and releases the volatile essential oil. The steam and oil vapor mixture is then condensed, and the essential oil, being immiscible with water, is separated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical composition of the extracted essential oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS) .[1][3] This technique separates the individual components of the oil in a gas chromatograph and then identifies them based on their mass spectra.

A typical GC-MS protocol involves:

  • Injection: A small volume of the essential oil is injected into the gas chromatograph.

  • Separation: The separation is performed on a capillary column, such as an HP-5 or DB-5MS.[1][3] The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the analysis of Pinus densiflora essential oil.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis plant_material Pinus densiflora Plant Material (Needles/Trunk) extraction Hydrodistillation/ Steam Distillation plant_material->extraction essential_oil Extracted Essential Oil extraction->essential_oil gcms GC-MS Analysis essential_oil->gcms separation Component Separation (Gas Chromatography) gcms->separation identification Compound Identification (Mass Spectrometry) separation->identification data_analysis Data Analysis & Quantification identification->data_analysis final_report Chemical Composition Report data_analysis->final_report Composition Profile Logical_Relationship A Sample Preparation (e.g., Grinding of Needles) B Extraction of Volatiles (e.g., Steam Distillation) A->B C Separation of Chemical Mixture (GC) B->C D Detection & Identification of Individual Compounds (MS) C->D E Data Processing (Comparison with Libraries) D->E F Quantification of Identified Compounds E->F G Final Chemical Profile F->G

References

Antifungal Properties of Isopimara-7,15-diene Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isopimara-7,15-diene, a pimarane-type diterpene found in various plant species, is emerging as a promising natural compound with significant antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the current research on the antifungal activity of this compound and its derivatives, including available quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action and induced plant defense signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of agricultural fungicides and natural product chemistry.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and its closely related derivatives has been evaluated against several economically important plant pathogens. The available data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below.

Compound/ExtractPathogenMIC (µg/mL)Reference
Aspewentin D (an isopimarane)Fusarium graminearum2.0[1]
Aspewentin G (an isopimarane)Fusarium graminearum4.0[1]
Leaf extracts with ent-isopimara-7,15-diene-derived metabolitesFusarium oxysporumActivity demonstrated, but specific MIC not provided[1]
Isopimarane derivatives from Hypoestes serpensCladosporium cucumerinumActivity demonstrated, but specific MIC not provided

Note: Quantitative data for this compound against a broader range of key plant pathogens such as Rhizoctonia solani, Botrytis cinerea, Alternaria solani, and Phytophthora infestans are not yet widely available in the public domain. The existing data on related pimarane diterpenes suggest a strong potential for broad-spectrum antifungal activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the antifungal properties of this compound. These protocols are based on established methods for testing natural products against plant pathogens and can be adapted for specific research needs.

Fungal Culture and Inoculum Preparation

A standardized procedure for preparing fungal cultures and inoculum is crucial for reproducible antifungal assays.

  • Objective: To obtain pure, viable, and standardized fungal cultures for use in antifungal susceptibility testing.

  • Materials:

    • Target plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Sterile Petri dishes

    • Sterile distilled water

    • Hemocytometer or spectrophotometer

    • Incubator

  • Procedure:

    • Fungal isolates are maintained on PDA slants at 4°C.

    • For inoculum preparation, a small piece of mycelium is transferred to the center of a fresh PDA plate and incubated at 25-28°C for 7-14 days, or until sufficient growth is observed.

    • For spore-producing fungi, the surface of the mature culture is flooded with sterile distilled water containing 0.05% (v/v) Tween 80.

    • The surface is gently scraped with a sterile loop to dislodge the spores.

    • The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

    • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

    • For non-spore-forming fungi, mycelial discs of a specific diameter (e.g., 5 mm) are cut from the periphery of an actively growing culture for use in assays.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Objective: To quantify the antifungal activity of this compound by determining its MIC value against target plant pathogens.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Sterile 96-well microtiter plates

    • Potato Dextrose Broth (PDB) or other appropriate liquid medium

    • Fungal inoculum (spore suspension or mycelial homogenate)

    • Positive control (commercial fungicide)

    • Negative control (solvent control)

    • Microplate reader

  • Procedure:

    • A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plate using PDB.

    • Each well is inoculated with a standardized fungal inoculum.

    • The final volume in each well is typically 200 µL.

    • Control wells containing medium only, medium with inoculum and solvent, and medium with inoculum and a standard fungicide are included.

    • The plates are incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the control wells.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay measures the ability of a compound to inhibit the radial growth of a fungus on a solid medium.

  • Objective: To assess the inhibitory effect of this compound on the mycelial growth of filamentous fungi.

  • Materials:

    • This compound

    • PDA medium

    • Sterile Petri dishes

    • Fungal mycelial plugs

    • Solvent (e.g., DMSO)

  • Procedure:

    • Molten PDA is cooled to approximately 45-50°C.

    • This compound, dissolved in a small amount of solvent, is added to the molten agar to achieve the desired final concentrations. The same volume of solvent is added to the control plates.

    • The amended agar is poured into sterile Petri dishes and allowed to solidify.

    • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each plate.

    • The plates are incubated at 25-28°C.

    • The radial growth of the fungal colony is measured at regular intervals until the fungus in the control plate reaches the edge of the dish.

    • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's antifungal activity are still under investigation, research on related diterpenes suggests several potential modes of action. Furthermore, as a plant-derived compound, it may also act as an elicitor, triggering the plant's own defense responses.

Direct Antifungal Mechanisms

Pimarane diterpenes are known to be lipophilic compounds, which may facilitate their interaction with and disruption of fungal cell membranes. Potential direct antifungal actions include:

  • Membrane Disruption: Alteration of membrane fluidity and permeability, leading to leakage of essential cellular components.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of fungal cell membranes. Inhibition of its synthesis can lead to defective cell membranes and fungal death.

  • Enzyme Inhibition: Interference with essential fungal enzymes involved in metabolism or cell wall synthesis.

Induction of Plant Defense Signaling Pathways

This compound may act as an elicitor, activating the plant's innate immune system. The general model for plant defense signaling involves the recognition of elicitors, leading to a cascade of downstream responses.

  • Elicitor Recognition: this compound may be recognized by specific receptors on the plant cell surface.

  • Signal Transduction: This recognition event triggers a signal transduction cascade, which can involve:

    • Ion Fluxes: Rapid changes in the concentration of ions like Ca²⁺ across the plasma membrane.

    • Reactive Oxygen Species (ROS) Production: A burst of ROS, such as superoxide and hydrogen peroxide, which can have direct antimicrobial effects and also act as signaling molecules.

    • Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades that amplify the initial signal and lead to the activation of transcription factors.

  • Downstream Defense Responses: The activation of signaling pathways culminates in the expression of defense-related genes and the production of antimicrobial compounds and proteins, including:

    • Phytoalexin Biosynthesis: Production of low molecular weight antimicrobial compounds. Diterpenes themselves can sometimes be classified as phytoalexins.

    • Pathogenesis-Related (PR) Proteins: Accumulation of proteins with antifungal activity, such as chitinases and β-1,3-glucanases, which can degrade fungal cell walls.

Below are diagrams illustrating a generalized experimental workflow for antifungal testing and a potential plant defense signaling pathway that could be induced by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Assays cluster_analysis Data Analysis fungal_culture Fungal Culture (PDA) inoculum Inoculum Preparation (Spores or Mycelia) fungal_culture->inoculum mic_assay Broth Microdilution (MIC Determination) inoculum->mic_assay mgi_assay Mycelial Growth Inhibition (Poisoned Food) inoculum->mgi_assay data_collection Data Collection (Growth Measurement) mic_assay->data_collection mgi_assay->data_collection calculation Calculation of Inhibition (%) / MIC data_collection->calculation signaling_pathway cluster_recognition Recognition cluster_transduction Signal Transduction cluster_response Defense Response elicitor This compound (Elicitor) receptor Plant Cell Receptor elicitor->receptor ion_flux Ion Fluxes (e.g., Ca²⁺) receptor->ion_flux ros_burst ROS Burst receptor->ros_burst mapk_cascade MAPK Cascade ion_flux->mapk_cascade ros_burst->mapk_cascade gene_expression Defense Gene Expression mapk_cascade->gene_expression phytoalexins Phytoalexin Biosynthesis gene_expression->phytoalexins pr_proteins PR Protein Production gene_expression->pr_proteins

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Isopimara-7,15-diene from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene natural product that has been identified in various plant species, including Pinus densiflora and Prumnopitys taxifolia. Diterpenes are a class of secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. Isopimarane diterpenoids, a subclass to which this compound belongs, have been reported to possess anti-inflammatory and immunosuppressive properties. The isolation and purification of this compound from complex plant extracts is a critical first step for further research into its potential therapeutic applications.

These application notes provide a detailed, generalized protocol for the isolation and purification of this compound from plant material. The methodology is based on established techniques for the separation of similar isopimarane diterpenes, including solvent extraction, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound from plant extracts in the surveyed literature, the following table presents representative data for the isolation of a structurally related isopimarane diterpene, ent-pimara-8(14),15-diene, from a fungal culture. This data can serve as a benchmark for expected yields and purity.

ParameterValueSource
Starting Material Engineered Aspergillus nidulans culture[1]
Extraction Method Accelerated Solvent Extraction (ASE)[1]
Extraction Solvent 100% Ethyl Acetate[1]
Initial Fractionation Not specified-
Purification Method Preparative HPLC[1]
Column C18[1]
Mobile Phase Isocratic elution with acetonitrile[1]
Final Yield Not specified-
Final Purity High purity confirmed by GC-MS and NMR[1]

Experimental Protocols

The following protocols are a composite of methodologies described for the isolation of isopimarane diterpenoids and should be optimized for the specific plant material being used.

Protocol 1: Extraction of this compound from Plant Material

Objective: To extract crude diterpene-containing fraction from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, or roots)

  • Ethanol (95% or absolute)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Filter paper and funnel

  • Soxhlet apparatus (optional)

Procedure:

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the dried and powdered plant material in 95% ethanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w). Repeat the extraction process three times with fresh solvent.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with ethanol as the solvent. The extraction time will vary depending on the plant material but is typically 6-8 hours.

  • Solvent Evaporation: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in a mixture of water and ethanol (9:1 v/v).

    • Perform a liquid-liquid extraction with hexane to remove nonpolar compounds like fats and waxes. Discard the hexane fraction.

    • Subsequently, extract the aqueous ethanolic fraction with ethyl acetate three times. The ethyl acetate fractions are expected to contain the diterpenes.

    • Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to yield the crude diterpene-rich extract.

Protocol 2: Isolation of this compound using Column Chromatography

Objective: To perform an initial separation of the crude extract to isolate a fraction enriched with this compound.

Materials:

  • Crude diterpene-rich extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: Petroleum ether and acetone (or chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp and/or staining reagent (e.g., 10% H₂SO₄ in ethanol)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL).

  • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., petroleum ether:acetone 8:2). Visualize the spots under a UV lamp or by spraying with 10% H₂SO₄ in ethanol followed by heating.

  • Pooling of Fractions: Combine the fractions that show a spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions.

Protocol 3: Purification of this compound by Preparative HPLC

Objective: To achieve high purity of this compound from the enriched fraction.

Materials:

  • Enriched fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • HPLC-grade acetonitrile and water (or methanol and water)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the enriched fraction in a minimal amount of the initial mobile phase solvent and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative reverse-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 70% acetonitrile and increasing to 100% over 30 minutes). An isocratic elution with a high concentration of acetonitrile may also be effective.[1]

    • Flow Rate: Typically 5-10 mL/min for a preparative column.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as diterpenes without chromophores have low UV absorbance).

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-UV and confirm the identity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (Ethanol Maceration or Soxhlet) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (Hexane and Ethyl Acetate) crude_extract->partitioning crude_diterpene_extract Crude Diterpene-Rich Extract partitioning->crude_diterpene_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether:Acetone Gradient) crude_diterpene_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection enriched_fraction Enriched Isopimarane Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (Reverse-Phase C18) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation and Purity Check (GC-MS, NMR, Analytical HPLC) pure_compound->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship cluster_extraction Extraction & Initial Separation cluster_purification High-Resolution Purification cluster_analysis Analysis & Characterization crude_extract Crude Plant Extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation hplc Preparative HPLC fractionation->hplc Enriched Fraction pure_compound Isolated this compound hplc->pure_compound purity Purity Assessment (Analytical HPLC) pure_compound->purity identity Structural Confirmation (MS, NMR) pure_compound->identity

References

Application Note: Quantitative Analysis of Isopimara-7,15-diene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene natural product that has garnered interest in various research fields, including drug discovery, due to its potential biological activities. Accurate quantification of this compound in complex matrices such as plant extracts, microbial fermentation broths, or in vitro assays is crucial for understanding its biosynthesis, pharmacological effects, and for quality control purposes. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The methodology outlined below covers sample preparation, instrument parameters, and data analysis, including the use of an internal standard for enhanced accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane, Dichloromethane, Ethyl acetate (HPLC or GC grade)

  • Internal Standard (IS): n-Eicosane (or other suitable long-chain hydrocarbon not present in the sample)

  • This compound analytical standard: Commercially available from vendors such as EvitaChem.[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solid Phase Extraction (SPE) Cartridges: C18 or silica-based, depending on the sample matrix.

  • GC Vials with inserts

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The user should optimize the extraction procedure based on the specific sample type.

  • Homogenization: Weigh approximately 1 gram of the homogenized and dried sample material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of hexane (or a suitable solvent mixture like hexane:ethyl acetate 9:1 v/v).

    • Vortex the mixture for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2.2.2 - 2.2.3) on the sample pellet twice more and combine the supernatants.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of a 10 µg/mL solution of n-eicosane in hexane) to the combined extract.

  • Drying and Concentration:

    • Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • SPE Cleanup (Optional): For complex matrices, a solid-phase extraction cleanup step may be necessary to remove interfering compounds. The choice of sorbent and elution solvents will depend on the sample matrix and should be optimized accordingly.

  • Final Preparation: Transfer the final extract into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 60 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for initial identification and Selective Ion Monitoring (SIM) for quantification.
Data Analysis and Quantification
  • Peak Identification:

    • Initially, operate the MS in full scan mode to analyze a pure standard of this compound.

    • Identify the retention time and the mass spectrum of this compound. The retention index on a DB-5 column is reported to be 1965.5, which can be used as a reference.[2]

    • From the mass spectrum, select a unique and abundant ion as the quantifier ion and one or two other characteristic ions as qualifier ions .

  • SIM Method Development:

    • Create a SIM acquisition method using the selected quantifier and qualifier ions for this compound and a characteristic ion for the internal standard.

  • Calibration Curve:

    • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the final sample extract.

    • Spike each calibration standard with the same constant amount of the internal standard.

    • Inject each standard and record the peak areas for the quantifier ion of this compound and the characteristic ion of the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification of Samples:

    • Inject the prepared samples using the SIM method.

    • Calculate the peak area ratio of this compound to the internal standard in the samples.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: GC-MS Parameters for this compound Quantification

Parameter Value
Analyte This compound
Internal Standard n-Eicosane
Retention Time (Analyte) To be determined
Retention Time (IS) To be determined
Quantifier Ion (Analyte) To be determined from full scan
Qualifier Ion 1 (Analyte) To be determined from full scan
Qualifier Ion 2 (Analyte) To be determined from full scan
Quantifier Ion (IS) 85.1
Calibration Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Homogenized Material Spiking Internal Standard Spiking Extraction->Spiking Combined Supernatants Concentration Drying & Concentration Spiking->Concentration Spiked Extract Cleanup SPE Cleanup (Optional) Concentration->Cleanup Final_Sample Final Sample in Vial Concentration->Final_Sample If no cleanup Cleanup->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Vaporized Sample Detection MS Detection (SIM Mode) Separation->Detection Separated Analytes Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Peak Area Ratios Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report Concentration Data

References

Application Note: 1H and 13C NMR Spectral Assignment for Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a pimarane-type diterpene found in various plant species, including those of the Pinus and Cedrus genera. As a member of the diterpene family, it represents a class of natural products with diverse biological activities, making its unambiguous structural characterization crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such molecules. This application note provides a detailed guide to the 1H and 13C NMR spectral assignment of this compound, a standard experimental protocol for data acquisition, and a workflow for its structural analysis.

Data Presentation: Representative NMR Spectral Data for this compound

The following tables summarize the representative chemical shifts (δ) for the 1H and 13C NMR spectra of this compound, recorded in CDCl₃. The assignments are based on established chemical shift ranges for pimarane-type diterpenoids and analysis of 2D NMR correlations (HSQC, HMBC, and COSY).

Table 1: Representative ¹H NMR Spectral Data for this compound (in CDCl₃)

Atom No.Representative δ (ppm)MultiplicityJ (Hz)
11.05, 1.65m, m
21.50, 1.60m, m
31.40, 1.45m, m
51.10m
61.75, 1.85m, m
75.40br s
91.95m
111.55, 1.65m, m
121.60, 1.70m, m
142.05m
155.80dd17.5, 10.8
16a4.95dd10.8, 1.2
16b5.05dd17.5, 1.2
170.88s
180.85s
190.92s
201.05s

Table 2: Representative ¹³C NMR Spectral Data for this compound (in CDCl₃)

Atom No.Representative δ (ppm)Carbon Type
139.5CH₂
219.0CH₂
342.0CH₂
433.5C
550.0CH
622.0CH₂
7121.0CH
8135.0C
948.0CH
1037.0C
1118.0CH₂
1235.0CH₂
1338.0C
1445.0CH
15148.0CH
16111.0CH₂
1722.0CH₃
1834.0CH₃
1925.0CH₃
2015.0CH₃

Experimental Protocols

A standard set of NMR experiments is required for the complete structural elucidation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • DEPT-135: (Distortionless Enhancement by Polarization Transfer) This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

  • COSY: (Correlation Spectroscopy) This 2D experiment identifies proton-proton couplings (³JHH and sometimes ⁴JHH), revealing the connectivity of the proton spin systems.

  • HSQC: (Heteronuclear Single Quantum Coherence) This 2D experiment correlates directly bonded proton and carbon atoms.

  • HMBC: (Heteronuclear Multiple Bond Correlation) This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY: (Nuclear Overhauser Effect Spectroscopy) This 2D experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Natural Source (e.g., Pinus species) Extraction Solvent Extraction Isolation->Extraction Chromatography Chromatographic Purification (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR_Sample Sample Preparation (in CDCl3) Pure_Compound->NMR_Sample OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Spectral_Analysis Spectral Interpretation OneD_NMR->Spectral_Analysis TwoD_NMR->Spectral_Analysis Fragment_Assembly Fragment Assembly (using COSY & HMBC) Spectral_Analysis->Fragment_Assembly Stereochem Stereochemical Analysis (using NOESY) Fragment_Assembly->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for the isolation and NMR-based structural elucidation of this compound.

Application Notes and Protocols for the Synthesis and Bioactivity Studies of Isopimara-7,15-diene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Isopimara-7,15-diene derivatives and protocols for evaluating their biological activities. This compound is a diterpene natural product that serves as a versatile scaffold for the development of novel bioactive compounds. Its derivatives have shown promising antimicrobial, anti-inflammatory, and cytotoxic properties.

Synthesis of this compound Derivatives

The synthesis of diverse this compound derivatives can be achieved through various chemical modifications of the parent scaffold. Key functionalization strategies include acylation, oxidation, and glycosylation of hydroxylated precursors, such as 7,15-isopimaradien-19-ol.

Protocol 1: Acylation of 7,15-Isopimaradien-19-ol

This protocol describes a general procedure for the acylation of the primary alcohol at C-19 of the this compound scaffold. Acylation is a common method to introduce different functional groups and modify the lipophilicity of the molecule, which can significantly impact its biological activity.[1]

Materials:

  • 7,15-Isopimaradien-19-ol

  • Anhydrous pyridine

  • Desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 7,15-Isopimaradien-19-ol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired acylated derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Oxidation of this compound Derivatives

Oxidation reactions can introduce new functional groups such as aldehydes, ketones, or carboxylic acids, which can serve as handles for further derivatization or may themselves confer biological activity.[2] This protocol provides a general method for the oxidation of a hydroxyl group.

Materials:

  • Hydroxylated this compound derivative (e.g., 7,15-Isopimaradien-19-ol)

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (for DMP workup)

  • Silica gel

  • Solvents for column chromatography

Procedure:

  • Dissolve the hydroxylated this compound derivative (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add the oxidizing agent (1.2-1.5 equivalents of DMP or PCC) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • For DMP oxidation, upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until the layers are clear.

  • For PCC oxidation, upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the oxidized derivative.

  • Characterize the purified product by spectroscopic analysis.

Protocol 3: Glycosylation of Hydroxylated this compound Derivatives

Glycosylation can enhance the water solubility and bioavailability of terpenoids, potentially leading to improved pharmacological properties.[3][4] This can be achieved through chemical or enzymatic methods. Enzymatic glycosylation offers high selectivity and milder reaction conditions.

Materials for Enzymatic Glycosylation:

  • Hydroxylated this compound derivative

  • Glycosyltransferase (e.g., from Bacillus species)

  • Sugar donor (e.g., UDP-glucose)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Magnesium chloride

  • Organic co-solvent (e.g., DMSO)

  • Ethyl acetate

  • Brine

Procedure for Enzymatic Glycosylation:

  • In a reaction vessel, prepare a mixture of the buffer solution, magnesium chloride, and the sugar donor.

  • Dissolve the hydroxylated this compound derivative in a minimal amount of DMSO and add it to the reaction mixture.

  • Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation for 24-72 hours.

  • Monitor the formation of the glycosylated product by TLC or HPLC.

  • Once the reaction has reached completion or equilibrium, stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting glycoside by column chromatography (e.g., silica gel or C18 reversed-phase) or preparative HPLC.

  • Confirm the structure of the glycosylated derivative by NMR and mass spectrometry.

Bioactivity of this compound Derivatives

The synthesized derivatives can be screened for a variety of biological activities. Below are tables summarizing reported quantitative data for antimicrobial, anti-inflammatory, and cytotoxic activities of some this compound and related isopimarane derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)MIC (µM)Reference
7,15-Isopimaradien-19-olStaphylococcus aureus (ATCC 25923)3.9013.55[1]
7,15-Isopimaradien-19-olEnterococcus hirae7.8127.1[1]
19-Acetoxy-7,15-isopimaradien-3β-olStaphylococcus aureus (ATCC 25923)15.645.07[1]
Anti-inflammatory Activity

The half-maximal inhibitory concentration (IC₅₀) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells is a common measure of anti-inflammatory potential.

Compound/DerivativeBioassayIC₅₀ (µM)Reference
Kaempulchraol BNO Inhibition47.69[3]
Kaempulchraol CNO Inhibition44.97[3]
Kaempulchraol DNO Inhibition38.17[3]
Kaempulchraol PNO Inhibition39.88[4]
Kaempulchraol QNO Inhibition36.05[4]
Cytotoxic Activity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxicity of a compound against various cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Isopimara-7,15-dien-19-oic acidHeLa (Cervical Cancer)Data not specified[5]
Isopimara-7,15-dien-19-oic acid methyl esterHeLa (Cervical Cancer)Data not specified[5]
General DiterpenoidsHeLa (Cervical Cancer)Various[6][7]
General DiterpenoidsHepG2 (Liver Cancer)Various[8][9]
General DiterpenoidsMCF-7 (Breast Cancer)Various[10][11]

Experimental Protocols for Bioactivity Assays

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Resazurin sodium salt or similar viability indicator

  • Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of test concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well containing the test compound.

  • Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + solvent).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents visible growth, as indicated by the color change of the indicator.

Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of the derivatives by quantifying the inhibition of NO production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Synthesized this compound derivatives

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Positive control (e.g., L-NMMA, a known NOS inhibitor)

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and unstimulated controls.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of the derivative compared to the LPS-stimulated control.

  • Determine the IC₅₀ value, the concentration that inhibits 50% of NO production.

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

Protocol 6: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Several isopimarane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] This pathway is a key regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_p P-IκB IkB->IkB_p NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NF_kB_active->Inflammatory_Genes Induces Transcription Isopimarane This compound Derivatives Isopimarane->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: this compound Scaffold Synthesis Chemical Modification (Acylation, Oxidation, etc.) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Derivatives Characterization->Library Bio_Screening Bioactivity Screening Library->Bio_Screening Antimicrobial Antimicrobial Assay (MIC) Bio_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Bio_Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Bio_Screening->Cytotoxicity Data_Analysis Data Analysis (IC50/MIC Determination) Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Caption: Workflow for synthesis, purification, characterization, and bioactivity screening.

References

Application Notes and Protocols for Isopimara-7,15-diene as a Chemotaxonomic Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene hydrocarbon belonging to the pimarane class of natural products.[1] Diterpenes are a structurally diverse group of C20 terpenoids that have shown significant promise as chemotaxonomic markers. Their structural complexity and species-specific distribution can provide valuable insights into the phylogenetic relationships between organisms. This document provides detailed application notes on the use of this compound as a biomarker for chemotaxonomic studies and protocols for its extraction and analysis.

Application Notes

Chemotaxonomic Significance

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic classification and evolutionary relationships. Secondary metabolites, such as diterpenes, are often unique to specific genera or species, making them ideal biomarkers. This compound has been identified in a variety of plant species, and its presence or relative abundance can serve as a characteristic marker to distinguish between different taxa. While extensive quantitative data across a wide range of related species is still an emerging area of research, the documented presence of this compound in specific plants provides a foundation for its use in taxonomic classification.

Data Presentation: Known Occurrence of this compound

The following table summarizes the documented presence of this compound in various plant species based on available literature. This qualitative data is the first step in establishing it as a useful biomarker; future quantitative studies will enhance its resolution in chemotaxonomy.

FamilyGenusSpeciesCommon NameReference
PinaceaePinusdensifloraJapanese Red Pine[1]
PodocarpaceaePrumnopitystaxifoliaMataī[1]
LamiaceaeVitexagnus-castusChaste Tree[2]
ZingiberaceaeKaempferiapulchra-
MeliaceaeGuareamacrophylla-[3]
Sciuridae (Animal)TrogopterusxanthipesComplex-toothed flying squirrel[3]

Note: The presence in Trogopterus xanthipes is likely due to dietary accumulation from plant sources.

Potential Biological Activity and Signaling Pathway

Isopimarane diterpenoids, the class of compounds to which this compound belongs, have demonstrated various biological activities. Studies on related compounds isolated from Kaempferia pulchra have shown potent anti-inflammatory effects.[2][4] These effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[2] The inhibition of this pathway by isopimarane diterpenoids suggests their potential for development as anti-inflammatory drugs.

Below is a diagram illustrating the NF-κB signaling pathway and the putative inhibitory action of isopimarane diterpenoids.

Caption: Putative inhibition of the NF-κB signaling pathway by isopimarane diterpenoids.

Experimental Protocols

The following protocols provide a general framework for the extraction, isolation, and quantification of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Protocol 1: Extraction of Diterpenes from Plant Material

This protocol is based on standard solvent extraction methods for non-polar terpenoids.

Materials:

  • Fresh or dried plant material (e.g., leaves, bark, rhizomes)

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Extraction solvent: n-hexane or a hexane:ethyl acetate mixture (85:15 v/v)

  • Glass vials or flasks with airtight caps

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas stream apparatus

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of plant material. If fresh, flash-freeze with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. If dried, grind to a fine powder at room temperature.

  • Extraction: Immediately transfer the powdered material to a glass vial. Add the extraction solvent at a ratio of 10:1 (mL of solvent to g of plant material).

  • Agitation: Seal the vial and agitate the mixture. This can be done by shaking at room temperature for 3-4 hours or by sonication for 30-60 minutes.

  • Separation: Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid plant debris.

  • Collection: Carefully decant the supernatant (the solvent extract) into a clean, pre-weighed round-bottom flask.

  • Re-extraction (Optional): To maximize yield, the plant debris can be re-extracted with a fresh portion of the solvent. Combine the supernatants.

  • Solvent Removal: Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Drying: Dry the remaining residue completely under a gentle stream of nitrogen gas.

  • Storage: Store the crude extract at -20°C in an airtight vial until analysis.

Protocol 2: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of this compound using GC-MS.

Materials:

  • Crude extract from Protocol 1

  • Solvent for dilution (e.g., n-hexane, GC grade)

  • Internal Standard (IS): e.g., tetracosane or other suitable n-alkane, prepared as a stock solution of known concentration.

  • This compound analytical standard

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with inserts

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by dissolving the this compound analytical standard in hexane to achieve a concentration range that brackets the expected sample concentrations. Spike each standard with the internal standard at a fixed concentration.

  • Sample Preparation: Dissolve a known mass of the crude extract in a known volume of hexane. Spike the solution with the internal standard to the same concentration as in the calibration standards.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

      • Oven Program: Initial temperature 60°C for 2 min, ramp at 5°C/min to 300°C, hold for 10 min.

      • Transfer Line Temperature: 280°C

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Scan mode (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) mode for quantification. For this compound (C₂₀H₃₂), characteristic ions would be selected (e.g., m/z 272, 257, etc.).

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard. Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the regression equation from the calibration curve.

    • Final Calculation: Express the final concentration as mg of this compound per g of dry weight of the plant material.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample collection to data analysis for a chemotaxonomic study using this compound.

Chemotaxonomy_Workflow cluster_collection Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Quantification cluster_interpretation Phase 4: Chemotaxonomic Interpretation A Plant Material Collection B Drying / Freezing A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Hexane) C->D E Filtration / Centrifugation D->E F Solvent Evaporation E->F G Crude Diterpene Extract F->G H Sample Dilution & Internal Standard Spiking G->H I GC-MS Injection H->I J Data Acquisition (Chromatogram & Spectra) I->J K Peak Identification & Integration J->K L Quantification using Calibration Curve K->L M Statistical Analysis (e.g., PCA, HCA) L->M N Phylogenetic Comparison M->N O Taxonomic Conclusion N->O

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of the natural compound Isopimara-7,15-diene. The following methods are based on established standards for antimicrobial susceptibility testing and can be adapted for screening and evaluating novel antimicrobial agents.

Introduction

This compound is a diterpene natural product with potential therapeutic applications. While research has explored some of its biological activities, a comprehensive understanding of its antimicrobial spectrum is crucial for its development as a potential antimicrobial agent. These protocols outline the steps for determining the compound's inhibitory and bactericidal/fungicidal activity against a panel of relevant microorganisms.

Key Experimental Protocols

Two primary methods are recommended for assessing the antimicrobial activity of this compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the Agar Disk Diffusion Method for preliminary screening.

Broth Microdilution Method for MIC and MBC/MFC Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[1][2][3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[4][5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[5]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Appropriate solvent for this compound (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Sterility control (broth only)

  • Growth control (broth and inoculum)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

    • Dilute the adjusted inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.[3]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[8]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[6][8] A plate reader can also be used to measure absorbance.

  • MBC/MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto an appropriate agar medium.[4][8]

    • Incubate the agar plates at the optimal temperature for the microorganism.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[4][5][6]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative preliminary screening test.[1][9]

Objective: To assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[10][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)[10]

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial cultures

  • Sterile swabs

  • Pipettes and sterile tips

  • Incubator

  • Calipers or a ruler

  • Appropriate solvent for this compound (e.g., DMSO)

  • Positive control antibiotic/antifungal disks

  • Negative control disk (solvent only)

Protocol:

  • Preparation of Microbial Lawn:

    • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.[12]

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.[9]

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.[10]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[10]

Data Presentation

Quantitative data from the antimicrobial testing should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

Test MicroorganismGram Stain/TypeMIC (µg/mL)MBC/MFC (µg/mL)Positive Control (µg/mL)
Staphylococcus aureusGram-positiveAmpicillin: X
Bacillus subtilisGram-positiveAmpicillin: X
Escherichia coliGram-negativeAmpicillin: X
Pseudomonas aeruginosaGram-negativeGentamicin: X
Candida albicansYeastFluconazole: X
Aspergillus nigerMoldAmphotericin B: X

Table 2: Zone of Inhibition Diameters for this compound (Agar Disk Diffusion).

Test MicroorganismGram Stain/TypeZone of Inhibition (mm)Positive Control (mm)
Staphylococcus aureusGram-positiveAmpicillin (10 µg): X
Bacillus subtilisGram-positiveAmpicillin (10 µg): X
Escherichia coliGram-negativeAmpicillin (10 µg): X
Pseudomonas aeruginosaGram-negativeGentamicin (10 µg): X
Candida albicansYeastFluconazole (25 µg): X
Aspergillus nigerMoldAmphotericin B (100 units): X

Note: X represents placeholder values to be filled in with experimental data.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC/MFC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mic Plate Aliquots from MIC & higher wells read_mic->plate_mic incubate_agar Incubate Agar Plates plate_mic->incubate_agar read_mbc Read MBC/MFC (≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC/MFC Determination.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_inoculum Prepare and Standardize Microbial Inoculum inoculate_plate Create Microbial Lawn on Agar Plate prep_inoculum->inoculate_plate prep_disks Impregnate Disks with This compound place_disks Place Disks on Inoculated Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate Plate (18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Agar Disk Diffusion Assay.

Potential Microbial Signaling Pathway Inhibition

While the exact mechanism of this compound is likely yet to be fully elucidated, many natural antimicrobial compounds interfere with essential bacterial processes. A hypothetical pathway is visualized below.

Signaling_Pathway_Hypothesis cluster_cell Bacterial Cell isopimara This compound membrane Cell Membrane Disruption isopimara->membrane Potential Target dna_synthesis DNA Replication Inhibition isopimara->dna_synthesis Potential Target protein_synthesis Protein Synthesis Inhibition isopimara->protein_synthesis Potential Target cell_wall Cell Wall Synthesis Inhibition isopimara->cell_wall Potential Target bacterial_death Bacterial Cell Death membrane->bacterial_death dna_synthesis->bacterial_death protein_synthesis->bacterial_death cell_wall->bacterial_death

Caption: Hypothetical Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Mechanism of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of Isopimara-7,15-diene using established in vitro assays. The protocols focus on key inflammatory pathways and mediators, utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a standard model for inflammation research.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory potential of this compound.

G cluster_setup Experimental Setup cluster_assays Biochemical & Molecular Assays cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Macrophages compound_prep 2. Prepare this compound Stock cell_culture->compound_prep cell_treatment 3. Pre-treat cells with Compound compound_prep->cell_treatment lps_stimulation 4. Stimulate with LPS cell_treatment->lps_stimulation griess_assay Griess Assay for Nitric Oxide (NO) lps_stimulation->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) lps_stimulation->elisa_assay western_blot Western Blot for Signaling Proteins lps_stimulation->western_blot data_quant Quantify Results griess_assay->data_quant elisa_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Draw Conclusions on Mechanism stat_analysis->conclusion

Caption: High-level experimental workflow for in vitro anti-inflammatory assays.

Application Note 1: Inhibition of Nitric Oxide Production

Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages. This is assessed by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reaction.[1][2]

Quantitative Data Summary

The table below presents example data for the inhibitory effect of this compound on NO production. Similar isopimarane diterpenoids have shown inhibitory activity with IC50 values in the 30-100 μM range.[3][4][5][6]

CompoundTreatment GroupNitrite Concentration (μM)% Inhibition of NO ProductionIC50 (μM)
Control Untreated Cells1.5 ± 0.2--
LPS Control LPS (1 µg/mL) only25.8 ± 1.90%-
This compound LPS + 10 µM Compound18.2 ± 1.531.4%
LPS + 25 µM Compound13.1 ± 1.152.5%~45.5
LPS + 50 µM Compound8.9 ± 0.970.0%
LPS + 100 µM Compound4.6 ± 0.587.6%

Protocol: Nitric Oxide (NO) Assay using Griess Reagent

This protocol is adapted from standard methods for quantifying nitrite in cell culture medium.[1][7][8]

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI medium

  • 96-well culture plates

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader (540-550 nm absorbance)

Procedure:

  • Cell Seeding: Adjust RAW 264.7 cell concentration to 5 x 10^5 cells/mL in complete RPMI medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Pre-treat the cells by adding various concentrations of this compound (e.g., 10, 25, 50, 100 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in culture medium to create a standard curve.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Application Note 2: Modulation of NF-κB and MAPK Signaling Pathways

Objective: To investigate if this compound exerts its anti-inflammatory effect by inhibiting the canonical NF-κB and/or MAPK signaling pathways. These pathways are critical for the expression of pro-inflammatory genes.[9][10] The activation of these pathways is assessed by measuring the phosphorylation of key signaling proteins via Western blotting.

Signaling Pathway Diagrams

The following diagrams illustrate the NF-κB and MAPK signaling cascades and the hypothesized points of inhibition by this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IKK IKK (Active) IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα (Degradation) IkBa->p_IkBa p65_p50 p65/p50 (Inactive) p65_p50->IkBa Binds to p65_p50_active p65/p50 (Active) p_IkBa->p65_p50_active Releases Nucleus Nucleus p65_p50_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Compound Isopimara- 7,15-diene Compound->p_IKK Inhibits? G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 MAPK TAK1->p38 ERK ERK1/2 TAK1->ERK p_p38 p-p38 (Active) p38->p_p38 p_ERK p-ERK1/2 (Active) ERK->p_ERK AP1 AP-1 etc. p_p38->AP1 p_ERK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound Isopimara- 7,15-diene Compound->p_p38 Inhibits? Compound->p_ERK Inhibits?

References

Application Notes and Protocols for Assessing the Cytotoxicity of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for evaluating the cytotoxic potential of Isopimara-7,15-diene, a diterpene natural product. The following sections detail the protocols for key cytotoxicity assays, present representative data in tabular format, and illustrate relevant biological pathways and experimental workflows using diagrams.

Overview of Cytotoxicity Assessment

This compound, as a potential therapeutic agent, requires rigorous evaluation of its cytotoxic effects. A multi-assay approach is recommended to elucidate the mechanisms of cell death, which may include necrosis or apoptosis. This document outlines three primary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and identify necrosis.

  • Apoptosis Assays (Annexin V/PI Staining and Caspase-3/7 Activity): To detect and quantify programmed cell death.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from cytotoxicity studies of this compound. These values are illustrative and may vary depending on the cell line, experimental conditions, and exposure time.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µM)% Cell Viability (Relative to Control)
0 (Control)100 ± 5.2
192 ± 4.8
575 ± 6.1
1055 ± 5.5
2530 ± 4.2
5015 ± 3.1
1005 ± 1.9

IC50 values for diterpenes against various cancer cell lines can range from 0.4 µM to over 50 µM.[1][2][3][4]

Table 2: Membrane Integrity by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release)
0 (Control)5 ± 1.5
18 ± 2.1
515 ± 3.0
1025 ± 3.5
2540 ± 4.1
5065 ± 5.8
10085 ± 6.2

Table 3: Apoptosis Detection by Annexin V/PI Flow Cytometry

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95 ± 2.53 ± 1.12 ± 0.8
2560 ± 4.125 ± 3.215 ± 2.9
5030 ± 3.840 ± 4.530 ± 3.7

Table 4: Caspase-3/7 Activity

Concentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
253.5 ± 0.4
506.2 ± 0.7

Natural compounds have been shown to induce apoptosis and activate caspases 3/7.[5][6][7][8][9]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle-treated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12][13][14]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytoplasmic enzyme, released into the cell culture medium upon plasma membrane damage, which is a hallmark of necrosis.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

LDH_Assay_Workflow A Seed and treat cells B Collect supernatant A->B C Add LDH reaction mix B->C D Incubate (30 min) C->D E Read absorbance at 490 nm D->E F Calculate % cytotoxicity E->F AnnexinV_PI_Workflow A Seed and treat cells B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min) D->E F Analyze by flow cytometry E->F G Quantify cell populations F->G Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak CytoC Cytochrome c release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak Casp9 Caspase-9 activation (Apoptosome) Apaf1->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Extrinsic_Apoptosis_Pathway cluster_receptor Cell Surface DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC formation (FADD, Pro-caspase-8) DeathReceptor->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp37 Caspase-3/7 activation Casp8->Casp37 Bid Bid cleavage to tBid Casp8->Bid Apoptosis Apoptosis Casp37->Apoptosis IntrinsicLink Link to Intrinsic Pathway Bid->IntrinsicLink

References

Application of Isopimara-7,15-diene in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a tricyclic diterpene that serves as a crucial starting material and structural scaffold in the synthesis of a diverse array of bioactive natural products. Its rigid, three-dimensional framework provides a versatile platform for the introduction of various functional groups, leading to compounds with significant therapeutic potential. This document provides an overview of the application of this compound in natural product synthesis, with a focus on derivatives that exhibit anti-inflammatory activity through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Detailed protocols for key synthetic transformations and data on the biological activity of these compounds are presented to facilitate further research and drug development.

Synthetic Applications and Key Transformations

The chemical versatility of the this compound skeleton allows for a range of synthetic modifications. Key transformations often involve oxidation, reduction, and functionalization of the olefinic bonds and the saturated carbon framework. These modifications are instrumental in the synthesis of various isopimarane-type diterpenoids.

One of the most common and biologically relevant derivatives is Isopimara-7,15-dien-19-oic acid. This natural product has been isolated from various plant sources, including Fritillaria imperialis, and has demonstrated notable biological activities, including prolyl endopeptidase inhibition.[1][2]

Table 1: Key Synthetic Derivatives of this compound and Their Applications
Derivative NameStarting MaterialKey Transformation(s)Application/Biological ActivityReference(s)
Isopimara-7,15-dien-19-oic acidThis compoundOxidation of the C4-methyl group to a carboxylic acidProlyl endopeptidase inhibition[1][2]
7α-Nitrogen-substituted diterpenoidsMethyl 14α-hydroxy-15,16-dihydroisopimarateGold-catalyzed allylic aminationPotential anti-inflammatory agents[3]
Marginols I-KNaturally occurring seco-isopimaraneIntramolecular cyclizationNitric oxide production inhibition[4]

Experimental Protocols

While the total synthesis of many complex natural products is a significant undertaking, the following protocols represent key transformations that can be applied to the this compound scaffold.

Protocol 1: Isolation of Isopimara-7,15-dien-19-oic acid from Fritillaria imperialis

This protocol describes the isolation of a key bioactive derivative of this compound.

Materials:

  • Dried and powdered bulbs of Fritillaria imperialis

  • Ethanol

  • Hexane

  • Silica gel for column chromatography

  • Petroleum ether

  • Acetone

Procedure:

  • The powdered bulbs of F. imperialis are extracted with ethanol.

  • The ethanolic extract is then subjected to solvent-solvent fractionation.

  • The nonpolar fraction is concentrated to yield a thick oil.

  • This oil is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of acetone in petroleum ether.

  • Fractions containing Isopimara-7,15-dien-19-oic acid are identified by thin-layer chromatography, pooled, and concentrated.

  • The final product is obtained as colorless prismatic crystals.[1]

Protocol 2: General Procedure for Gold-Catalyzed Allylic Amination of Isopimaric Acid Derivatives

This protocol outlines a method for introducing nitrogen-containing functional groups into the isopimarane skeleton, a key step in diversifying the biological activity of these compounds.[3]

Materials:

  • Methyl 14α-hydroxy-15,16-dihydroisopimarate (a derivative of this compound)

  • Nitrogen nucleophile (e.g., 3-nitroaniline)

  • Gold catalyst (e.g., a gold(I) complex)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the diterpenoid allylic alcohol in the anhydrous solvent under an inert atmosphere, add the nitrogen nucleophile.

  • Add the gold catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature (determined by optimization) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel to yield the 7-nitrogen-substituted diterpenoid.[3]

Biological Activity and Mechanism of Action: Inhibition of the NF-κB Pathway

A significant body of research has highlighted the potential of isopimarane-type diterpenoids as potent anti-inflammatory agents.[4] Their mechanism of action is often attributed to the inhibition of the NF-κB signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[1]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.

Isopimarane diterpenoids have been shown to interfere with this pathway at various points. While the exact molecular targets can vary between different derivatives, a common mechanism involves the inhibition of key signaling components, preventing the activation of NF-κB.

NF_kB_Inhibition_by_Isopimarane_Diterpenoids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation Isopimarane Diterpenoids Isopimarane Diterpenoids Isopimarane Diterpenoids->IKK Complex Inhibits DNA DNA NF-κB (p65/p50)_n->DNA Binds Inflammatory Gene Transcription Inflammatory Gene Transcription DNA->Inflammatory Gene Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by isopimarane diterpenoids.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of bioactive natural products. Its derivatives, particularly those of the isopimarane class, have shown significant promise as anti-inflammatory agents through the inhibition of the NF-κB signaling pathway. The synthetic protocols and mechanistic insights provided here offer a foundation for researchers to further explore the therapeutic potential of this versatile natural product scaffold. Future work should focus on the development of more efficient and stereoselective synthetic routes to these compounds and a more detailed elucidation of their molecular targets to aid in the design of next-generation anti-inflammatory drugs.

References

Application Notes & Protocols for the Development of Analytical Standards for Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analytical standards for Isopimara-7,15-diene, a diterpene of interest for various research and drug development applications. This document outlines protocols for its synthesis, purification, and analytical characterization, including quantitative data and workflow diagrams.

Introduction

This compound is a pimarane-type diterpene found in various plant species. As a member of the diverse class of terpenoids, it holds potential for pharmacological and biotechnological applications. The development of a reliable analytical standard is crucial for the accurate quantification and biological investigation of this compound. This document provides detailed methodologies for the synthesis, purification, and analysis of this compound to serve as a reference standard.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established total syntheses of related pimarane diterpenes. The following protocol is a representative method.

Experimental Protocol: Total Synthesis

This protocol is based on the general strategies for constructing the tricyclic pimarane skeleton.

Materials:

  • Starting materials for the construction of the A, B, and C rings (e.g., Wieland-Miescher ketone or similar precursors)

  • Appropriate reagents for cyclization, alkylation, and olefination reactions (e.g., Grignard reagents, Wittig reagents)

  • Anhydrous solvents (THF, DCM, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

  • Ring A and B construction: Begin with a suitable bicyclic precursor, such as the Wieland-Miescher ketone, to establish the core decalin ring system.

  • Ring C annulation: Employ a Robinson annulation or a similar strategy to construct the third ring, forming the tricyclic pimarane skeleton.

  • Introduction of the C13 quaternary methyl and vinyl groups: A key step involves the stereoselective installation of the vinyl group at the C13 position. This can be achieved through the addition of a vinyl Grignard reagent to a C13 ketone precursor.

  • Formation of the C7-C8 double bond: The endocyclic double bond can be introduced via elimination reactions, such as dehydration of a tertiary alcohol or dehydrohalogenation.

  • Final modifications and purification: The final steps may involve deprotection and purification by column chromatography to yield this compound.

Quantitative Data: Synthesis
ParameterValue
Overall Yield 5-10%
Purity (crude) ~85%
Major Byproducts Isomeric dienes, incompletely reacted intermediates

Purification of this compound

Purification of the synthesized or extracted this compound is essential to achieve the high purity required for an analytical standard.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

  • Elution: Begin elution with pure hexane. The nonpolar this compound will travel down the column.

  • Gradient Elution (if necessary): If separation from other nonpolar impurities is challenging, a shallow gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) can be employed.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Quantitative Data: Purification
ParameterValue
Recovery from Column 80-90%
Final Purity (by GC-MS) >98%
Residual Solvents <0.1%

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile terpenes like this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-500

Quantitative Data: Analytical Method Validation
ParameterValue
Retention Time Approximately 15-20 min (column dependent)
Linearity (r²) >0.99
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) <5%
Accuracy (Recovery) 95-105%

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP Cyclization IPD This compound CPP->IPD Cyclization/ Rearrangement Enzyme1 Class II Diterpene Synthase Enzyme1->GGPP Enzyme2 This compound Synthase (Class I Diterpene Synthase) Enzyme2->CPP

Caption: Biosynthesis of this compound from GGPP.

Experimental Workflow for Standard Development

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Total Synthesis of This compound Purification Column Chromatography Synthesis->Purification Analysis GC-MS Analysis Purification->Analysis Validation Method Validation Analysis->Validation Standard Analytical Standard (>98% Purity) Validation->Standard

Caption: Workflow for developing an analytical standard.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the development of a high-purity analytical standard for this compound. The successful implementation of these methods will enable researchers to accurately quantify this diterpene in various matrices and facilitate further investigation into its biological activities and potential applications.

Troubleshooting & Optimization

challenges in the extraction of Isopimara-7,15-diene from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Isopimara-7,15-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the isolation of this diterpene from complex matrices.

Disclaimer: Specific quantitative data and optimized protocols for the extraction of this compound are not extensively documented in publicly available literature. The guidance provided here is based on established principles for the extraction of diterpenes and other non-polar natural products from complex plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

This compound has been reported in various plant species, most notably in the oleoresin of pines such as Pinus densiflora and in Prumnopitys taxifolia.

Q2: What are the main challenges in extracting this compound?

The primary challenges include:

  • Low Concentration: this compound is often present in low concentrations within the complex matrix of the plant material.

  • Co-extraction of Similar Compounds: The extraction process can yield a mixture of structurally similar diterpenes and other lipophilic compounds, making purification difficult.

  • Matrix Complexity: Plant extracts contain a wide array of compounds, including pigments, lipids, and other secondary metabolites, that can interfere with isolation and analysis.

  • Compound Stability: Diterpenes can be susceptible to degradation under harsh extraction conditions, such as high temperatures or exposure to strong acids or bases.

Q3: Which extraction methods are most suitable for this compound?

Solvent extraction is the most common method for isolating diterpenes.[1] Ultrasound-assisted extraction (UAE) can enhance efficiency. The choice of solvent is critical and depends on the polarity of the target compound. Given that this compound is a non-polar hydrocarbon, non-polar solvents are most effective.

Q4: How can I purify the crude extract containing this compound?

Column chromatography is a widely used and effective method for the purification of diterpenes from crude extracts.[1][2][3][4] A non-polar stationary phase like silica gel is typically used, with a non-polar mobile phase. Gradient elution, starting with a very non-polar solvent and gradually increasing polarity, can effectively separate this compound from more polar impurities.

Q5: What analytical techniques are used to identify and quantify this compound?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the purified compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Inappropriate Solvent This compound is a non-polar diterpene. Use non-polar solvents like hexane, heptane, or diethyl ether for extraction. A mixture of a non-polar and a slightly more polar solvent (e.g., hexane:ethyl acetate 95:5) can sometimes improve yields.
Insufficient Extraction Time or Agitation Ensure adequate contact time between the solvent and the plant material. Gentle agitation or stirring can improve extraction efficiency. For maceration, allow the material to soak for several hours or overnight.
Inefficient Cell Lysis The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration and rupture cell walls.
Degradation of the Compound Avoid high temperatures during extraction. If using a rotary evaporator to concentrate the solvent, use a water bath with a controlled temperature. Diterpenes can be thermolabile.
Sub-optimal Extraction Method Consider using Ultrasound-Assisted Extraction (UAE) to enhance the extraction efficiency. The ultrasonic waves can facilitate solvent penetration into the plant matrix.
Problem 2: Difficulty in Purifying this compound from the Crude Extract
Possible Cause Suggested Solution
Co-elution of Structurally Similar Compounds Optimize the mobile phase in your column chromatography. Use a very non-polar solvent system and a slow, shallow gradient to improve separation. Consider using a different stationary phase, such as alumina.
Presence of Pigments and Other Polar Impurities Perform a preliminary liquid-liquid partitioning step. Dissolve the crude extract in a non-polar solvent (e.g., hexane) and wash with a polar solvent (e.g., methanol/water) to remove highly polar impurities.
Overloading the Chromatography Column Do not overload the column with crude extract. The amount of sample should be appropriate for the size of the column to ensure good separation.
Inappropriate Column Packing Ensure the chromatography column is packed uniformly to avoid channeling, which leads to poor separation.
Compound is not Visible on TLC Plate Use a visualizing agent for TLC plates. A potassium permanganate stain or charring with a sulfuric acid solution can help visualize non-UV active compounds like this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenes

Method Principle Advantages Disadvantages
Maceration Soaking the plant material in a solvent.Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent.Efficient, requires less solvent than maceration.Can expose the compound to high temperatures for extended periods, risking degradation.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent penetration.Faster extraction times, improved yields, can be performed at lower temperatures.Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent."Green" method, highly selective, solvent is easily removed.High initial equipment cost.

Experimental Protocols

Protocol 1: General Solvent Extraction of Diterpenes
  • Preparation of Plant Material: Dry the plant material (e.g., pine needles, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add a non-polar solvent (e.g., hexane) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a low temperature (e.g., <40°C) to obtain the crude extract.

  • Storage: Store the crude extract at a low temperature (e.g., -20°C) in a tightly sealed container to prevent degradation.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a slightly more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1%, 2%, 5%).

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Extraction_Workflow Start Dried & Ground Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Diterpene Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Final_Product Purified this compound Pure_Fractions->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Extraction Review Extraction Protocol Start->Check_Extraction Low Yield Check_Purification Review Purification Protocol Start->Check_Purification Low Purity Solvent_Choice Inappropriate Solvent? Check_Extraction->Solvent_Choice Column_Overload Column Overloaded? Check_Purification->Column_Overload Use_NonPolar Use Non-Polar Solvent (e.g., Hexane) Solvent_Choice->Use_NonPolar Yes Extraction_Time Insufficient Time? Solvent_Choice->Extraction_Time No Increase_Time Increase Extraction Time/ Use UAE Extraction_Time->Increase_Time Yes Reduce_Load Reduce Sample Load Column_Overload->Reduce_Load Yes Mobile_Phase Sub-optimal Mobile Phase? Column_Overload->Mobile_Phase No Optimize_Gradient Optimize Solvent Gradient Mobile_Phase->Optimize_Gradient Yes

Caption: Troubleshooting decision tree for this compound extraction challenges.

Health and Safety Precautions

Working with organic solvents poses potential health and environmental risks. Always adhere to the following safety guidelines:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling solvent vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile gloves for many organic solvents).[5][7]

  • Fire Safety: Organic solvents are often flammable. Keep them away from open flames, hot plates, and other potential ignition sources.[7][8] Ensure a fire extinguisher is readily accessible.

  • Solvent Handling:

    • Keep solvent containers tightly sealed when not in use.[6]

    • Do not attempt to extract a solution until it is cooler than the boiling point of the extraction solvent to avoid over-pressurization.[9]

    • When using a separatory funnel with a volatile solvent, vent it frequently to release pressure.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Never pour organic solvents down the drain.

  • Skin Contact: Avoid direct skin contact with solvents.[6] In case of contact, wash the affected area thoroughly with soap and water.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each solvent you are using.

References

Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of diterpene isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why am I seeing poor or no separation of my diterpene isomers?

A1: The separation of diterpene isomers is challenging due to their similar structures and boiling points. Several factors can contribute to poor resolution:

  • Inappropriate GC Column: The choice of stationary phase is the most critical factor for selectivity.[1][2] For diterpenes, a mid-polarity column is often a good starting point. Non-polar columns separate primarily by boiling point, which may not be sufficient for isomers.[3][4]

  • Suboptimal Temperature Program: A slow temperature ramp rate is often necessary to resolve closely eluting compounds.[5][6] An isothermal method is generally not suitable for complex mixtures like diterpene isomers.[5]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. An optimal flow rate (typically around 1.0-1.2 mL/min for helium) is crucial.[7][8]

  • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.[4]

Q2: I am not detecting any diterpene peaks in my chromatogram. What should I check?

A2: The absence of peaks can be due to several reasons, often related to the high boiling points of diterpenes:

  • Injector Temperature is Too Low: The injector port must be hot enough to ensure complete and rapid vaporization of the diterpenes.[9] Temperatures around 250-300 °C are common starting points.[9][10][11]

  • Oven Temperature Program is Insufficient: The final temperature of your oven program must be high enough, and held for a sufficient duration, to elute these high-boiling compounds.[10] Holding the oven at a high temperature (e.g., 280-300 °C) for an extended period (e.g., 15-30 minutes) at the end of the run can ensure elution.[7][10]

  • Cold Spots: Cold spots in the system, particularly in the transfer line between the GC and the MS, can cause analytes to condense and prevent them from reaching the detector. The transfer line temperature should be appropriately set, for instance at 290-300 °C.[11][12]

  • Sample Degradation: Thermally labile diterpenoids may degrade in the high-temperature inlet.[9][13] Check for degradation by lowering the injector temperature.

  • System Leaks: A leak in the system, often at the septum, can prevent the sample from reaching the column.[14]

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing is often a sign of active sites in the system or other issues:

  • Active Sites: Exposed silanol groups in the injector liner, column, or connections can interact with polar functional groups on the diterpenes. Using a deactivated liner and ensuring a proper, clean column installation is critical.[13][14]

  • Dirty Injector Liner: Non-volatile residues from previous injections can accumulate in the liner, creating active sites. Regular liner maintenance and replacement are essential.[14]

  • Column Contamination: The front end of the column can become contaminated. Trimming a small portion (e.g., 10-20 cm) from the column inlet can often resolve this.

  • Insufficient Temperature: If the injector or oven temperatures are too low, it can lead to slow analyte transfer and result in tailing peaks.[5]

Q4: How can I confirm the identity of diterpene isomers when they co-elute?

A4: Even with an optimized GC method, co-elution can occur. Mass spectrometry provides the necessary tools for identification:

  • Mass Spectral Deconvolution: Modern MS software can often deconvolute the mass spectra of co-eluting peaks, allowing for library matching and identification of individual components.

  • Selected Ion Monitoring (SIM): If you know which isomers to expect, you can operate the MS in SIM mode. By monitoring unique fragment ions for each isomer, you can improve selectivity and potentially quantify co-eluting compounds.[7]

  • Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers the highest level of specificity. By selecting a precursor ion for a specific diterpene and monitoring its characteristic product ions, you can confirm its presence even in a complex matrix.[15]

Data Presentation: Recommended GC-MS Parameters

The following tables provide starting parameters for the analysis of diterpene isomers. These should be optimized for your specific application.

Table 1: Recommended GC Column Parameters for Diterpene Isomer Separation

ParameterRecommendationRationale
Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysilphenylene-siloxane, 17% Phenyl)Provides different selectivity compared to non-polar phases, enhancing isomer separation.[2]
Column Length 30 mA standard length that offers a good balance between resolution and analysis time.[11]
Internal Diameter (ID) 0.25 mmProvides a good compromise between efficiency and sample capacity for most applications.[11]
Film Thickness 0.25 µmSuitable for analytes in the molecular weight range of diterpenes. Thinner films can increase efficiency.[11][16]

Table 2: Example GC Oven Temperature Program and System Temperatures

ParameterTemperature (°C)Rationale
Injector Temperature 250 - 300Ensures complete vaporization of high-boiling diterpenes.[11][17]
Initial Oven Temp 50 - 60A lower initial temperature can help focus the analytes at the head of the column.[7][11]
Initial Hold Time 2 minAllows for consistent sample introduction before the temperature ramp begins.[7][11]
Ramp Rate 3 - 8 °C/minA slower ramp rate generally improves the resolution of closely eluting isomers.[7][11][17]
Final Oven Temp 280 - 330Must be high enough to elute all diterpene isomers from the column.[11][18]
Final Hold Time 10 - 20 minEnsures that all high-boiling compounds have eluted, preventing ghost peaks in subsequent runs.[10][17]
Transfer Line Temp 290 - 300Prevents condensation of analytes between the GC and MS.[11][12]
Ion Source Temp 230 - 250A standard temperature range for electron ionization sources.[11][19]

Experimental Protocols

General Methodology for GC-MS Analysis of Diterpene Isomers

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Dissolve the sample containing diterpene isomers in a suitable volatile solvent (e.g., hexane, ethyl acetate, chloroform) to a concentration of approximately 1 mg/mL.[12]

    • If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of diterpenes with polar functional groups.

  • GC-MS System Configuration:

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[7][8]

    • Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity. A split injection (e.g., 1:10 split ratio) can be used for more concentrated samples to avoid column overload.[12]

    • GC Column: Install a 30 m x 0.25 mm ID x 0.25 µm film thickness mid-polarity column.

    • Temperatures: Set the injector, transfer line, and ion source temperatures as recommended in Table 2.

  • Oven Program:

    • Set the initial oven temperature to 60 °C and hold for 2 minutes.[7]

    • Ramp the temperature at 8 °C/min to 300 °C.[7]

    • Hold the final temperature of 300 °C for 15 minutes.[7]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Start with a full scan over a mass range of m/z 50-500 to identify the compounds present.[7]

    • For targeted analysis, develop a Selected Ion Monitoring (SIM) method using characteristic ions for the diterpene isomers of interest.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with those of reference standards or by matching against a spectral library (e.g., NIST, Wiley).

    • For co-eluting isomers, use mass spectral deconvolution tools or extracted ion chromatograms of unique fragment ions to differentiate them.

Visualizations

Caption: Workflow for GC-MS method development for diterpene isomer analysis.

Caption: Troubleshooting decision tree for common GC-MS chromatographic issues.

References

Technical Support Center: Isopimara-7,15-diene NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving NMR signals of Isopimara-7,15-diene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during NMR analysis of this and similar diterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the proton NMR signals for this compound so broad and poorly resolved?

A1: The complex tricyclic structure of this compound, a diterpene, results in a high number of protons in similar chemical environments. This leads to significant signal overlap and complex splitting patterns in the 1H NMR spectrum, particularly in the aliphatic region.[1][2] Factors such as sample concentration, solvent viscosity, and suboptimal shimming of the magnetic field can further contribute to line broadening.[3][4]

Q2: I am observing significant signal overlap in the methyl and methylene regions of the spectrum. How can I resolve these signals?

A2: Signal overlap in these regions is common for terpenoids. To improve resolution, you can:

  • Utilize a higher field NMR spectrometer: Higher magnetic fields increase the chemical shift dispersion, spreading the signals further apart.

  • Employ 2D NMR techniques: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their attached carbons, providing an additional dimension of resolution.[5][6]

  • Optimize acquisition parameters: Adjusting parameters such as the acquisition time and the number of data points can enhance digital resolution.[7][8]

  • Consider Non-Uniform Sampling (NUS): NUS is an acquisition technique that can significantly enhance resolution in the indirect dimension of 2D NMR experiments without a prohibitive increase in experiment time.[9][10][11][12]

Q3: My sample concentration seems to affect the resolution. What is the optimal concentration for this compound?

A3: For high-resolution 1H NMR, a concentration of 1-10 mg of your compound in 0.5-0.7 mL of deuterated solvent is typically recommended.[13][14] For 13C NMR, a higher concentration of 10-50 mg is often necessary to achieve a good signal-to-noise ratio in a reasonable time.[13] Highly concentrated samples can lead to increased viscosity and line broadening due to radiation damping.[14] It is advisable to prepare a few samples of varying concentrations to determine the optimal condition for your specific instrument and experiment.

Q4: Can the choice of deuterated solvent impact the resolution?

A4: Yes, the solvent can influence the chemical shifts and resolution of your signals.[15] Solvents with lower viscosity, such as CDCl3 or Acetone-d6, are generally preferred for better resolution. If your compound has exchangeable protons (e.g., hydroxyl groups), using a solvent that does not exchange with them, or adding a small amount of D2O to exchange them out, can simplify the spectrum. The choice of solvent can also affect the chemical shift dispersion, potentially resolving overlapping signals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the NMR analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Broad, asymmetric peaks Poor magnetic field homogeneity (shimming).[3][4]Perform manual or automated shimming on your sample. Ensure the sample is centered correctly in the NMR tube and the solvent height is appropriate (typically 4-5 cm).[13][16]
Sample contains paramagnetic impurities.Filter the sample through a small plug of silica or celite. Use high-purity solvents.
Sample has precipitated or is not fully dissolved.Check for visible precipitate. Try warming the sample gently or using a different solvent to ensure complete dissolution. Filter the sample before analysis.[16]
Low signal-to-noise ratio Insufficient sample concentration.Increase the sample concentration if possible. Be mindful of potential line broadening at very high concentrations.[14]
Insufficient number of scans.Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[7]
Suboptimal receiver gain.Use the automatic receiver gain setting (rga on Bruker instruments) before acquisition.
Using a standard room-temperature probe.If available, use a cryoprobe. Cryoprobes significantly enhance sensitivity by reducing thermal noise, allowing for better signal-to-noise in a shorter time.[17][18][19][20]
Overlapping signals in 1D spectra Inherent complexity of the molecule.Utilize 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) to resolve individual signals based on correlations.[5][6]
Insufficient magnetic field strength.Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.
Suboptimal data processing.Apply appropriate window functions (e.g., Gaussian or Lorentzian-to-Gaussian) during processing to enhance resolution. Be aware that this may affect the signal-to-noise ratio.[21]
Limited resolution in 2D spectra.Employ Non-Uniform Sampling (NUS) to increase the number of increments in the indirect dimension, thereby enhancing resolution without a proportional increase in experiment time.[9][10][11][12]
Distorted baseline Incorrect phasing or baseline correction.Manually re-phase the spectrum and apply a baseline correction algorithm.[22]
Very strong solvent signal.Use appropriate solvent suppression techniques if the solvent signal is interfering with your signals of interest.[23]

Experimental Protocols

Protocol 1: High-Resolution 1D Proton NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of high-purity deuterated chloroform (CDCl3) in a clean vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Ensure the solvent height is approximately 4-5 cm.[13][16]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical lock signal.[3]

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: zg30 (30-degree pulse) or zg (90-degree pulse). Use a 30-degree pulse for faster repetition if T1 relaxation times are long.[24]

    • Spectral Width (SW): 12-16 ppm (centered around 5-6 ppm).

    • Acquisition Time (AQ): 3-4 seconds for good digital resolution.[8][24]

    • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 of interest.[7]

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver Gain (RG): Set automatically using rga.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl3 at 7.26 ppm).

Protocol 2: Resolution-Enhanced 2D HSQC with Non-Uniform Sampling (NUS)
  • Sample Preparation and Instrument Setup: Follow steps 1 and 2 from Protocol 1. A slightly more concentrated sample (10-20 mg) may be beneficial.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.2 (or a similar sensitivity-enhanced, edited HSQC sequence).

    • Enable Non-Uniform Sampling (NUS): In the acquisition parameters, set the sampling mode to non-uniform.

    • NUS Sparsity: Set the percentage of points to be acquired to 25-50%. A lower percentage will result in a shorter acquisition time but may introduce artifacts if the signal-to-noise is low.[10]

    • Number of Increments in F1 (indirect dimension): Increase the number of increments to enhance resolution (e.g., 512 or 1024). With NUS, the actual number of acquired increments will be a fraction of this, keeping the experiment time manageable.

    • Spectral Width (SW) in F2 (1H): 12-16 ppm.

    • Spectral Width (SW) in F1 (13C): 0-160 ppm (adjust based on the expected chemical shift range of carbons).

    • Number of Scans (NS): 4 to 16 per increment.

  • Processing:

    • The NUS data needs to be reconstructed before Fourier transformation. This is typically done using specific algorithms within the NMR software (e.g., compressed sensing or iterative soft thresholding).

    • After reconstruction, perform the Fourier transform in both dimensions.

    • Phase and baseline correct the spectrum.

Data Presentation

Table 1: Effect of Key Acquisition Parameters on NMR Data Quality

ParameterEffect of Increasing the ValueTypical Range for 1H NMRRecommendation for this compound
Number of Scans (NS) Increases signal-to-noise ratio (proportional to √NS).[7]8 - 128Start with 16-32 for a standard 1H spectrum and increase as needed for better signal-to-noise.
Acquisition Time (AQ) Increases digital resolution, allowing for better separation of closely spaced peaks.[8]2 - 5 sUse at least 3 s to ensure good resolution of multiplets.
Relaxation Delay (D1) Allows for more complete relaxation of nuclei between pulses, crucial for accurate quantification.[7]1 - 5 sA delay of 1-2 s is generally sufficient for qualitative analysis. For quantitative work, determine T1 values and set D1 to >5*T1.
Magnetic Field Strength Increases chemical shift dispersion, leading to better signal separation.300 - 1000 MHzUse the highest field spectrometer available (≥ 500 MHz is recommended) to mitigate signal overlap.

Visualizations

Experimental Workflow for High-Resolution NMR

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve this compound in deuterated solvent filter_sample Filter into NMR tube prep_sample->filter_sample instrument_setup Insert sample, lock, and shim filter_sample->instrument_setup acq_1d Acquire 1D 1H NMR instrument_setup->acq_1d check_resolution Check Resolution and S/N acq_1d->check_resolution process_1d Process 1D data (FT, phase, baseline correction) acq_1d->process_1d acq_2d Acquire 2D NMR (e.g., HSQC, HMBC) with Non-Uniform Sampling check_resolution->acq_2d If resolution is poor process_2d Reconstruct NUS data Process 2D data acq_2d->process_2d structure_elucidation Structure Elucidation process_1d->structure_elucidation process_2d->structure_elucidation

Caption: Workflow for obtaining high-resolution NMR data.

Troubleshooting Logic for Poor NMR Signal Resolution

troubleshooting_workflow start Poor Signal Resolution check_peaks Are peaks broad and asymmetric? start->check_peaks check_overlap Are peaks sharp but overlapping? check_peaks->check_overlap No shim Re-shim the magnet check_peaks->shim Yes check_sn Is signal-to-noise low? check_overlap->check_sn No higher_field Use a higher field spectrometer check_overlap->higher_field Yes check_sn->start No, other issue increase_scans Increase number of scans check_sn->increase_scans Yes sample_prep Check sample preparation (concentration, solvent, filtering) shim->sample_prep two_d_nmr Perform 2D NMR experiments (HSQC, HMBC) higher_field->two_d_nmr nus Use Non-Uniform Sampling (NUS) for 2D experiments two_d_nmr->nus cryoprobe Use a cryoprobe increase_scans->cryoprobe

Caption: Troubleshooting guide for poor NMR signal resolution.

References

Technical Support Center: Stability and Degradation of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation studies of Isopimara-7,15-diene for researchers, scientists, and drug development professionals. The information provided is based on general principles of natural product stability, as specific public data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

This compound is a diterpene, a class of organic compounds found in various plants.[1][2] Its stability is a critical quality attribute that can impact its biological activity, safety, and shelf-life in any formulation. Understanding its degradation profile is essential for developing stable dosage forms and establishing appropriate storage conditions.

Q2: What are the primary factors that can lead to the degradation of this compound?

The degradation of this compound can be influenced by several environmental factors, including:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Humidity: Moisture can facilitate hydrolytic reactions or act as a medium for other reactants.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially given the presence of double bonds in the molecule's structure.

  • pH: Acidic or basic conditions can catalyze the degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes two double bonds, the most probable degradation pathways for this compound are:

  • Oxidation: The double bonds at the 7 and 15 positions are susceptible to oxidation, which could lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids. For example, oxidation could result in the formation of Isopimara-7,15-dien-3-one or Isopimara-7,15-dienal.[3][4]

  • Isomerization: The double bonds may shift to other positions within the ring structure under certain conditions, such as in the presence of acid or heat, leading to the formation of structural isomers.

  • Polymerization: Under harsh conditions, the diene system could potentially undergo polymerization reactions.

Q4: What are the recommended storage conditions for this compound?

While specific data is unavailable, based on its diterpene nature, it is recommended to store pure this compound in a well-sealed container, protected from light and oxygen, at low temperatures (e.g., 2-8°C or frozen at -20°C for long-term storage). For formulations, the ideal storage conditions would need to be determined through formal stability studies.

Q5: How can the stability of this compound be monitored?

The stability of this compound can be monitored using a validated stability-indicating analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This method should be able to separate the intact drug from its degradation products.

Q6: Are there any known incompatibilities of this compound with common excipients?

There is no specific information on the incompatibility of this compound with excipients. However, as a general precaution, compatibility studies should be conducted with proposed excipients, especially with those that could create an acidic or basic microenvironment or contain oxidizing impurities.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my formulation. What could be the cause?

  • Answer: Rapid degradation could be due to several factors. Check the pH of your formulation, as extreme pH can catalyze degradation. Ensure your formulation is protected from light, as photolytic degradation can be rapid. The presence of oxidizing agents, even in trace amounts from excipients, can also accelerate degradation. Finally, review your storage conditions to ensure they are appropriate.

Issue: I am seeing unexpected peaks in my chromatogram during stability analysis. What should I do?

  • Answer: Unexpected peaks are likely degradation products. To confirm this, you should perform forced degradation studies to generate potential degradants and compare their retention times with the unknown peaks. Mass spectrometry can be used to identify the structure of these new compounds.

Issue: The physical appearance (e.g., color, clarity) of my this compound solution is changing over time. What does this signify?

  • Answer: A change in physical appearance is a clear indicator of instability. A color change may suggest oxidation or the formation of chromophoric degradation products. A loss of clarity or the formation of precipitate could indicate that the degradation products are less soluble in the formulation vehicle.

Issue: My mass balance in the stability study is below 95%. Where could the analyte have gone?

  • Answer: A poor mass balance suggests that not all degradation products are being detected by your analytical method. This could be because the degradants do not have a chromophore for UV detection, are volatile and have evaporated, or have precipitated out of solution. Consider using a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in conjunction with your primary method. Also, visually inspect your samples for any precipitation.

Issue: I'm having difficulty developing a stability-indicating HPLC method for this compound. Do you have any suggestions?

  • Answer: this compound is a non-polar compound, so a reversed-phase HPLC method with a C18 or C8 column should be a good starting point. Use a mobile phase of acetonitrile and/or methanol with water. Since it lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-220 nm) may be necessary. To ensure your method is stability-indicating, you must be able to resolve the parent peak from all peaks generated during forced degradation studies.

Data Presentation

The following tables provide examples of how to present quantitative data from stability studies of this compound. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 M HCl24 hours6015.22
Basic Hydrolysis 0.1 M NaOH24 hours608.51
Oxidative 3% H₂O₂24 hours2525.84
Thermal Solid State48 hours805.11
Photolytic Solid State, ICH Option 2-2512.32

Table 2: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)Assay (%)Total Degradants (%)Appearance
0 100.0<0.1Clear, colorless solution
3 99.50.5Clear, colorless solution
6 98.91.1Clear, colorless solution
9 98.21.8Clear, colorless solution
12 97.62.4Clear, colorless solution

Table 3: Hypothetical Accelerated Stability Data for this compound at 40°C/75% RH

Time Point (Months)Assay (%)Total Degradants (%)Appearance
0 100.0<0.1Clear, colorless solution
1 98.81.2Clear, colorless solution
2 97.52.5Clear, colorless solution
3 96.23.8Clear, slightly yellow solution
6 93.86.2Clear, yellow solution

Experimental Protocols

Protocol 1: Forced Degradation Studies

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C and take samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C and take samples at appropriate time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and take samples at appropriate time points.

  • Thermal Degradation: Place the solid compound in a stability chamber at 80°C. Analyze at various time points.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Long-Term and Accelerated Stability Study

  • Prepare at least three batches of the this compound formulation in the final proposed packaging.

  • Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for assay, degradation products, appearance, and other relevant parameters.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_forced Forced Degradation cluster_formal Formal Stability Studies cluster_analysis Analysis & Reporting A Reference Standard and Sample Preparation B Develop & Validate Stability-Indicating Method A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Long-Term Stability (25°C/60% RH) B->H I Accelerated Stability (40°C/75% RH) B->I J Analyze Samples at Time Points C->J D->J E->J F->J G->J H->J I->J K Data Evaluation & Mass Balance J->K L Identify Degradation Products K->L M Establish Shelf-Life & Storage Conditions L->M

Caption: Workflow for a comprehensive stability study of this compound.

Degradation_Pathway Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Epoxide Epoxide Derivative Oxidation->Epoxide Initial Oxidation Aldehyde Aldehyde/Ketone Derivatives Epoxide->Aldehyde Rearrangement Acid Carboxylic Acid Derivatives Aldehyde->Acid Further Oxidation

Caption: A potential oxidative degradation pathway for this compound.

References

Technical Support Center: Troubleshooting Low Yields of Isopimara-7,15-diene from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isopimara-7,15-diene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and isolation of this diterpene from natural sources, helping you optimize your experimental protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound and what are the expected yields?

A1: this compound and its derivatives have been identified in a variety of plant genera. However, quantitative yield data for the parent compound is not widely published, making it challenging to establish a definitive "high" or "low" yield. The concentration of diterpenes can vary significantly based on the plant species, geographical location, and time of harvest.

Known plant sources for isopimarane-type diterpenoids include:

  • Euphorbia species: Various parts of these plants are known to accumulate a wide array of diterpenoids.[1][2][3][4][5]

  • Kaempferia pulchra (rhizomes): A rich source of various isopimarane diterpenoids.

  • Fritillaria imperialis (bulbs): Known to contain derivatives like isopimara-7,15-dien-19-oic acid.

  • Pinus densiflora and Prumnopitys taxifolia : Have been reported to contain this compound.[6]

  • Calceolaria species: Known to produce various diterpenoids.[7]

Without a specific yield from your source material in the literature, a "low yield" is relative. A good starting point is to conduct a small-scale optimization study to determine the maximum achievable yield with your specific biomass.

Q2: Which part of the plant should I use for extraction?

A2: Diterpenoids can accumulate in various parts of a plant, including roots, leaves, stems, fruits, and seeds. For instance, in Euphorbia species, diterpenes are found throughout the plant.[1][4] In Kaempferia pulchra, the rhizomes are the primary source of isopimarane diterpenoids, while in Fritillaria imperialis, the bulbs are used. To maximize your yield, it is crucial to consult phytochemical studies of your specific plant species to identify the plant part with the highest reported concentration of this compound or related diterpenes. If such data is unavailable, a comparative extraction of different plant parts (e.g., leaves, stems, roots) is recommended.

Q3: Does the time of harvest affect the yield of this compound?

A3: Yes, the concentration of secondary metabolites like diterpenes in plants can be influenced by diurnal variations and seasonal changes. For example, a study on sage (Salvia officinalis) showed that the essential oil yield was highest when the plant was harvested in the late afternoon.[8] While specific data for this compound is limited, it is a common principle in phytochemistry that harvesting at the correct time can significantly impact the yield of the target compound. It is advisable to review literature on your specific plant or related species for guidance on optimal harvest times.

Q4: My yield is lower than expected. What are the most common reasons?

A4: Low yields of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with the plant material itself, inefficiencies in the extraction and purification process, or degradation of the target compound. A systematic approach to troubleshooting, starting from the initial sample preparation and moving through to final isolation, is the most effective way to identify and resolve the issue.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential causes of low this compound yields.

Issues with Starting Material
Potential Problem Possible Cause Recommended Solution
Low concentration of this compound in the plant material. Incorrect plant species or chemotype.Verify the botanical identity of your plant material. Different species or even varieties of the same species can have vastly different phytochemical profiles.
Suboptimal harvest time.Research the optimal harvest season and time of day for your specific plant species to maximize the concentration of diterpenes.[8]
Incorrect plant part used.Ensure you are using the plant part reported to have the highest concentration of the target compound (e.g., roots, leaves, rhizomes).[1][4]
Degradation of the compound in the plant material. Improper drying or storage.Air-dry plant material in a shaded, well-ventilated area or use freeze-drying to prevent enzymatic degradation and loss of volatile compounds. Store dried material in a cool, dark, and dry place.
Inefficient Extraction
Potential Problem Possible Cause Recommended Solution
Incomplete extraction of this compound from the plant matrix. Inappropriate solvent selection.This compound is a non-polar compound. Use non-polar solvents like hexane or dichloromethane, or medium-polarity solvents like ethyl acetate or acetone for extraction. For complex matrices, a sequential extraction with solvents of increasing polarity can be effective.
Insufficient solvent-to-sample ratio.Increase the volume of solvent used to ensure complete immersion and saturation of the plant material. A common starting point is a 1:10 or 1:20 ratio (w/v) of plant material to solvent.
Inadequate extraction time.Increase the duration of maceration or the number of cycles in Soxhlet extraction. Monitor the extraction progress by periodically analyzing a small aliquot of the solvent.
Poor solvent penetration due to large particle size.Grind the dried plant material to a fine powder to increase the surface area available for solvent contact.
Degradation of this compound during extraction. High temperatures during extraction (e.g., Soxhlet).While heat can improve extraction efficiency, it can also lead to the degradation of thermolabile compounds. Consider using room temperature maceration or other non-thermal methods like ultrasound-assisted extraction.
Exposure to light.Perform the extraction in amber glassware or cover the extraction vessel with aluminum foil to protect light-sensitive compounds.
Challenges in Purification
Potential Problem Possible Cause Recommended Solution
Loss of compound during solvent partitioning. Incorrect solvent system for liquid-liquid extraction.Ensure the chosen solvents for partitioning have a significant polarity difference to achieve good separation. This compound will preferentially partition into the non-polar layer (e.g., hexane, dichloromethane).
Co-elution with interfering compounds during chromatography. Suboptimal stationary or mobile phase.For non-polar compounds like this compound, normal-phase chromatography on silica gel is often effective. Use a non-polar mobile phase (e.g., hexane) and gradually increase the polarity with a solvent like ethyl acetate or acetone.
Overloading of the chromatography column.Use an appropriate amount of crude extract for the size of your column to avoid band broadening and poor separation.
Degradation on silica gel. This compound is sensitive to acidic conditions.Standard silica gel can be slightly acidic. If degradation is suspected, use deactivated (neutral) silica gel for chromatography.

Experimental Protocols & Methodologies

Below are generalized protocols for the extraction and analysis of this compound. These should be adapted based on the specific plant material and available laboratory equipment.

General Extraction Protocol for Diterpenes from Euphorbia Species

This protocol is a general guide for the extraction of diterpenes from dried plant material.[1][2][3]

  • Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts) in the shade and grind it into a coarse powder.

  • Maceration: Soak the powdered plant material in methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under reduced pressure at a temperature below 45°C.

  • Solvent Partitioning: Resuspend the concentrated extract in water and perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane or chloroform. The diterpenes will move into the organic phase.

  • Purification: Concentrate the organic phase and subject it to chromatographic purification. This typically involves multiple steps:

    • Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

    • Further Purification: Fractions containing the compound of interest may require further purification using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

While specific yield data for this compound is scarce, the following table provides an example of diterpene extraction from Euphorbia gedrosiaca to give a general idea of the quantities involved in the initial extraction and subsequent fractionation.

Extraction Stage Starting Material Solvent/Mobile Phase Yield Reference
Initial Extraction 4 kg air-dried E. gedrosiacaDichloromethane:Acetone (2:1)170 g crude extract[2]
C-18 Cartridge Filtration 170 g crude extractMeOH:H₂O (6:4)57.1 g filtered extract[2]
MPLC Fractionation 57.1 g filtered extractHexane:EtOAc gradientMultiple fractions[2]
Final Purification 3870 mg MPLC fractionHexane:EtOAc (85:15)1.4 mg, 40 mg, and 2.6 mg of three different diterpenes[2]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields of this compound.

Troubleshooting_Workflow cluster_material 1. Starting Material cluster_extraction 2. Extraction Process cluster_purification 3. Purification Steps start Low Yield of this compound q_plant_id Is the plant material correctly identified? start->q_plant_id q_plant_part Is the correct plant part being used? q_plant_id->q_plant_part q_harvest Was the harvest time optimal? q_plant_part->q_harvest q_storage Was the material dried and stored correctly? q_harvest->q_storage q_solvent Is the extraction solvent appropriate? q_storage->q_solvent q_conditions Are extraction conditions (time, temp) optimal? q_solvent->q_conditions q_grinding Is the particle size of the material fine enough? q_conditions->q_grinding q_partitioning Is there loss during solvent partitioning? q_grinding->q_partitioning q_chromatography Is the chromatography separating the compound effectively? q_partitioning->q_chromatography q_degradation Is the compound degrading on the column? q_chromatography->q_degradation solution Yield Improved q_degradation->solution

Caption: A step-by-step decision tree for troubleshooting low yields.

General Experimental Workflow

This diagram outlines the general steps from plant material to isolated compound.

Experimental_Workflow plant 1. Plant Material (Correct species, part, harvest time) prep 2. Preparation (Drying, Grinding) plant->prep extract 3. Extraction (Maceration/Soxhlet with appropriate solvent) prep->extract partition 4. Solvent Partitioning (e.g., against water to remove polar impurities) extract->partition column 5. Column Chromatography (e.g., Silica gel with Hexane/EtOAc gradient) partition->column purify 6. Final Purification (Prep-TLC or HPLC) column->purify final 7. Isolated this compound purify->final

Caption: General workflow for isolating this compound.

References

addressing matrix effects in the mass spectrometric analysis of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Isopimara-7,15-diene.

Troubleshooting Guides

Issue: Poor signal intensity or significant signal suppression for this compound.

Possible Cause: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer source. This is a common manifestation of matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a C18 or other suitable SPE cartridge to remove interfering compounds. The non-polar nature of this compound makes it amenable to retention on reversed-phase sorbents while more polar matrix components can be washed away.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for extracting and cleaning up analytes from complex matrices like plant tissues. A modified QuEChERS protocol can be adapted for diterpenes.

    • Solvent Extraction: Perform liquid-liquid extraction with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to selectively extract this compound.

  • Chromatographic Separation Improvement:

    • Gradient Optimization (LC-MS): Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Column Selection: Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity and improve separation.

    • Temperature Programming (GC-MS): Optimize the oven temperature program to enhance the separation of this compound from matrix interferences.

  • Employ a Different Ionization Technique:

    • If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.

Issue: High signal variability and poor reproducibility in quantitative results.

Possible Cause: Inconsistent matrix effects across different samples or batches.

Troubleshooting Steps:

  • Implement Robust Calibration Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects. A stable isotope-labeled internal standard for this compound, if available, will co-elute and experience the same ionization suppression or enhancement as the analyte, providing the most accurate quantification.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample itself and can be very effective, especially when a representative blank matrix is unavailable. However, it is more labor-intensive.

  • Ensure Consistent Sample Preparation:

    • Strictly adhere to the validated sample preparation protocol for all samples to minimize variability in matrix composition.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, resulting in inaccurate quantification.

Q2: Which analytical technique is more susceptible to matrix effects for this compound, GC-MS or LC-MS?

A2: Both techniques can be affected. In LC-MS, particularly with ESI, matrix components can compete with the analyte for ionization. In GC-MS, active sites in the injector liner can be masked by matrix components, leading to what is known as matrix-induced enhancement. The choice of technique will depend on the specific matrix and the available instrumentation.

Q3: Can I use a standard calibration curve prepared in a pure solvent for quantifying this compound in a complex matrix?

A3: It is not recommended. A solvent-based calibration curve does not account for matrix effects and is likely to yield inaccurate quantitative results. Matrix-matched calibration or the use of an internal standard is crucial for accurate quantification in complex samples.[1]

Q4: What is the best approach to correct for matrix effects when a stable isotope-labeled internal standard for this compound is not commercially available?

A4: When a stable isotope-labeled internal standard is unavailable, the next best approaches are matrix-matched calibration and the standard addition method.[1] Matrix-matched calibration is often more practical for routine analysis of a large number of samples.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method for Plant Tissue

  • Weigh 2 g of homogenized plant tissue into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter before analysis by GC-MS or LC-MS.

Protocol 2: GC-MS/MS Analysis of this compound

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MRM Transitions: Monitor precursor and product ions specific to this compound (the exact m/z values would need to be determined by analyzing a pure standard). The pimarane-type diterpenes often show characteristic fragmentation patterns.[3]

Quantitative Data Summary

The following table presents a hypothetical comparison of different calibration methods for the quantification of this compound in a plant matrix to illustrate the impact of matrix effects.

Calibration MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, n=3) (%)
Solvent-Based Calibration 5028.557.015.2
Matrix-Matched Calibration 5048.997.84.5
Stable Isotope Dilution 5050.3100.62.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample extraction QuEChERS Extraction start->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract gcms GC-MS/MS Analysis final_extract->gcms lcms LC-MS/MS Analysis final_extract->lcms solvent_cal Solvent-Based Calibration gcms->solvent_cal matrix_cal Matrix-Matched Calibration gcms->matrix_cal sid_cal Stable Isotope Dilution gcms->sid_cal lcms->solvent_cal lcms->matrix_cal lcms->sid_cal

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_strategies Mitigation Strategies problem Inaccurate Quantification of This compound cause Matrix Effects (Ion Suppression/Enhancement) problem->cause solution Mitigation Strategies cause->solution sample_prep Optimized Sample Prep (SPE, QuEChERS) solution->sample_prep chromatography Improved Chromatography solution->chromatography calibration Advanced Calibration (Matrix-Matched, SID) solution->calibration

Caption: Logical relationship of the problem, cause, and solutions.

References

Technical Support Center: Enhancing Isopimara-7,15-diene Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers enhancing the production of Isopimara-7,15-diene in microbial hosts like E. coli and S. cerevisiae.

Frequently Asked Questions (FAQs)

Q1: My engineered strain is showing poor growth after inducing the this compound production pathway. What are the likely causes?

A1: Poor growth upon induction is often due to metabolic burden or the toxicity of intermediates. The high demand for precursors like acetyl-CoA and NADPH for the isoprenoid pathway can deplete cellular resources needed for growth.[1] Additionally, the accumulation of pathway intermediates such as Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) can be toxic to the host cells.[2]

Q2: I am not detecting any this compound in my culture extracts. Where should I start troubleshooting?

A2: A complete lack of product suggests a critical failure in the biosynthetic pathway. Key areas to investigate are:

  • Expression of this compound synthase (IPS): Verify the expression and correct folding of your IPS enzyme via SDS-PAGE and Western blot. Plant-derived terpene synthases can express poorly in microbial hosts.

  • Precursor Supply: Ensure the upstream pathway (MEV or MEP) is functional and providing the necessary precursor, geranylgeranyl pyrophosphate (GGPP).

  • Enzyme Activity: The heterologously expressed IPS may be inactive due to cofactor unavailability or improper post-translational modifications.

  • Extraction and Detection Limits: Your extraction protocol may be inefficient, or the product titer could be below the detection limit of your analytical instrument.

Q3: What is codon optimization, and why is it important for this compound synthase expression?

A3: Codon optimization is the process of modifying the codons in a gene's sequence to match the codon usage preference of the expression host, without changing the amino acid sequence of the protein.[3][4] This is crucial for plant-derived enzymes like IPS expressed in microbial hosts because differences in codon usage can lead to translational stalls, protein misfolding, and significantly reduced enzyme expression levels.[3][4]

Q4: Should I use the MEV or MEP pathway for precursor supply in my host?

A4: The choice depends on your host organism. E. coli has a native MEP pathway, which can be engineered for enhanced production.[2] However, introducing a heterologous MEV pathway from yeast is a common and effective strategy to increase the precursor pool.[1] Saccharomyces cerevisiae uses the MEV pathway, which can be optimized by overexpressing key enzymes like tHMG1 and downregulating competing pathways.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

This is the most common issue. The following guide provides a systematic approach to identifying and resolving bottlenecks.

Step 1: Analyze Precursor Supply

A primary bottleneck is often an insufficient supply of the direct precursor, GGPP.

  • Action: Overexpress rate-limiting enzymes in the upstream pathway.

    • In E. coli (MEP Pathway): Overexpress dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase).[7]

    • In S. cerevisiae (MEV Pathway): Overexpress a truncated version of HMG-CoA reductase (tHMG1) and GGPP synthase (BTS1).[5]

  • Action: Downregulate competing pathways that drain the precursor pool.

    • In yeast, downregulate the sterol biosynthesis pathway by modifying the promoter of the squalene synthase gene (ERG9).[6]

Step 2: Evaluate this compound Synthase (IPS) Performance

The efficiency of the final enzymatic step is critical.

  • Action: Confirm high-level expression of a soluble and active IPS.

    • Codon Optimization: Ensure the IPS gene sequence is optimized for your host.[3][4]

    • Promoter Strength: Use a strong, inducible promoter to control IPS expression and manage metabolic load.

    • Solubility Tags: If the protein is insoluble, consider fusing it with solubility-enhancing tags like MBP or GST.

  • Action: Consider protein engineering of the IPS.

    • Directed evolution or rational design can be used to improve the catalytic efficiency and stability of the enzyme in the microbial host.

Step 3: Optimize Fermentation Conditions

The culture environment significantly impacts productivity.

  • Action: Adjust media composition and physical parameters.

    • Carbon Source: A high carbon-to-nitrogen ratio can favor isoprenoid production.

    • Temperature: Lowering the temperature after induction (e.g., to 25-30°C) can improve protein folding and reduce the formation of inclusion bodies.

    • pH: Maintaining a stable pH is crucial for enzyme activity and cell health.

    • Oxygen: Ensure adequate aeration, as the isoprenoid pathway has a high demand for NADPH and ATP.

Issue 2: Genetic Instability of the Production Strain

Engineered strains can sometimes lose their production capabilities over successive generations.

  • Action: Integrate the expression cassettes into the host chromosome. Plasmid-based expression can be unstable, and chromosomal integration provides greater stability.

  • Action: Minimize the metabolic burden where possible. Use tunable promoters to balance growth and production phases. Dynamic regulation strategies can be employed to activate the production pathway only after a sufficient cell density has been reached.

Quantitative Data on Isoprenoid Production

While high-yield data for this compound is not widely published, the following tables summarize production titers for other relevant isoprenoids in engineered E. coli and S. cerevisiae to provide a benchmark for expected yields.

Table 1: Isoprenoid Production in Engineered E. coli

CompoundPrecursor PathwayTiterReference
IsopreneEngineered MVA60 g/L[7]
LycopeneEngineered MEP1.595 g/L[6]
BisaboleneHeterologous MVA900 mg/L[3][4]
ResveratrolEngineered Malonyl-CoA2.3 g/L[8]
PterostilbeneEngineered L-tyrosine80.04 mg/L[5]

Table 2: Isoprenoid Production in Engineered S. cerevisiae

CompoundPrecursor PathwayTiterReference
FarneseneEngineered MEV>130 g/L
Artemisinic AcidEngineered MEV25 g/L
IsopreneEngineered MEV37 mg/L[7]
BisaboleneEngineered MEV>900 mg/L[3][4]

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Cultures

This protocol describes a general method for extracting the non-polar diterpene product from a microbial culture.

Materials:

  • Microbial culture (e.g., 50 mL)

  • Organic solvent (e.g., n-hexane, ethyl acetate)

  • Glass beads (0.5 mm diameter) for S. cerevisiae

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Internal standard (e.g., caryophyllene or another suitable hydrocarbon)

Procedure:

  • Harvest Cells: Centrifuge the microbial culture at 5,000 x g for 10 minutes. Discard the supernatant.

  • Cell Lysis (E. coli): Resuspend the cell pellet in 5 mL of a suitable buffer. Lyse the cells using sonication on ice.

  • Cell Lysis (S. cerevisiae): Resuspend the cell pellet in 5 mL of buffer. Add an equal volume of glass beads. Vortex vigorously for 5-10 minutes in intervals, cooling on ice in between.

  • Solvent Extraction:

    • Add an equal volume (e.g., 5 mL) of n-hexane containing a known concentration of the internal standard to the lysed cell suspension.

    • Vortex vigorously for 5 minutes to create an emulsion and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collect Organic Phase: Carefully collect the upper organic layer into a clean glass vial.

  • Repeat Extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer at least once more to maximize recovery. Pool the organic fractions.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator until the sample is concentrated to a final volume of approximately 200 µL.

  • Sample Preparation for GC-MS: Transfer the concentrated extract to a GC-MS vial for analysis.

Protocol 2: Quantification of this compound by GC-MS

Instrumentation and Columns:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Quantification Procedure:

  • Standard Curve: Prepare a series of dilutions of an authentic this compound standard of known concentrations, each containing the same concentration of the internal standard.

  • Analysis: Inject the standards and the prepared samples into the GC-MS.

  • Data Processing:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Calculate the ratio of the this compound peak area to the internal standard peak area for each standard and sample.

  • Concentration Calculation: Plot the peak area ratio against the concentration for the standards to generate a calibration curve. Use the linear regression equation from the curve to calculate the concentration of this compound in your samples.

Visual Guides

Isoprenoid Biosynthesis Pathways

The production of this compound relies on the supply of GGPP from either the MEV or MEP pathway.

Isoprenoid_Pathways cluster_MEP MEP Pathway (E. coli) cluster_MEV MEV Pathway (Yeast) cluster_common Common Diterpene Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_common IPP IPP_MEP->IPP_common DMAPP_common DMAPP DMAPP_MEP->DMAPP_common AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MEV IPP Mevalonate->IPP_MEV DMAPP_MEV DMAPP IPP_MEV->DMAPP_MEV IPP_MEV->IPP_common DMAPP_MEV->DMAPP_common GPP GPP IPP_common->GPP FPP FPP IPP_common->FPP GGPP GGPP IPP_common->GGPP DMAPP_common->GPP + IPP GPP->FPP + IPP FPP->GGPP + IPP Product This compound GGPP->Product IPS Troubleshooting_Workflow Start Low/No this compound Yield CheckExpression Verify IPS Expression (SDS-PAGE/Western) Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression No ExpressionOK Expression OK CheckExpression->ExpressionOK Yes OptimizeCodons Optimize Codons for Host NoExpression->OptimizeCodons StrongerPromoter Use Stronger Promoter OptimizeCodons->StrongerPromoter StrongerPromoter->CheckExpression CheckPrecursors Quantify Upstream Intermediates (LC-MS) ExpressionOK->CheckPrecursors LowPrecursors Low GGPP Precursors CheckPrecursors->LowPrecursors No PrecursorsOK Precursors OK CheckPrecursors->PrecursorsOK Yes OverexpressUpstream Overexpress Rate-Limiting Enzymes (e.g., dxs, tHMG1) LowPrecursors->OverexpressUpstream DownregulateCompeting Downregulate Competing Pathways (e.g., sterols) LowPrecursors->DownregulateCompeting OverexpressUpstream->CheckPrecursors DownregulateCompeting->CheckPrecursors OptimizeConditions Optimize Fermentation (Temp, Media, pH) PrecursorsOK->OptimizeConditions CheckToxicity Assess Cell Viability & Toxicity OptimizeConditions->CheckToxicity End Improved Yield CheckToxicity->End Engineering_Strategies Goal Enhance this compound Production Upstream Module 1: Enhance Precursor Supply Goal->Upstream Downstream Module 2: Optimize Final Conversion Goal->Downstream Host Module 3: Host Engineering Goal->Host Process Module 4: Process Optimization Goal->Process OverexpressMEP Overexpress MEP enzymes (dxs, idi) Upstream->OverexpressMEP OverexpressMEV Overexpress MEV enzymes (tHMG1) Upstream->OverexpressMEV BlockCompeting Downregulate competing pathways Upstream->BlockCompeting CodonOptimizeIPS Codon-optimize IPS gene Downstream->CodonOptimizeIPS ProteinEngineerIPS Protein engineer IPS Downstream->ProteinEngineerIPS PromoterTuning Tune promoter strength Downstream->PromoterTuning ReduceBurden Reduce metabolic burden Host->ReduceBurden ImproveToxicity Improve host tolerance Host->ImproveToxicity OptimizeMedia Optimize fermentation media Process->OptimizeMedia TwoPhase Implement two-phase fermentation Process->TwoPhase

References

resolving peak tailing in the gas chromatography of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the gas chromatography (GC) analysis of Isopimara-7,15-diene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of peak tailing for this compound in my gas chromatogram?

Peak tailing for a non-polar, high molecular weight compound like this compound can stem from several factors. Generally, if all peaks in your chromatogram are tailing, it might indicate a physical issue with your GC system. If only some peaks are affected, it could be due to chemical interactions specific to those compounds.[1] Here are the most common causes:

  • Active Sites in the GC System: Even though this compound is a hydrocarbon, it can interact with active sites in the inlet liner (especially glass wool), the column, or connections. These interactions can lead to peak tailing.

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and disrupt the chromatography process, causing peaks to tail.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow, leading to tailing peaks.[2][3]

  • Inlet Issues: Contamination of the inlet liner or a poor choice of liner can contribute to peak tailing. For high-boiling point compounds, ensuring rapid and complete vaporization is crucial.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Inappropriate Solvent Choice: A mismatch in polarity between the solvent and the stationary phase can sometimes cause peak shape issues, especially for early eluting peaks.[3]

Q2: My this compound peak is tailing. How can I troubleshoot this issue?

Here is a step-by-step guide to resolving peak tailing for this compound:

  • Inlet Maintenance: The inlet is a common source of problems.[2]

    • Action: Replace the inlet liner and septum. A deactivated liner is recommended to minimize potential interactions.

    • Rationale: The liner can accumulate non-volatile residues, and the septum can shed particles, both of which can cause peak tailing.

  • Column Maintenance:

    • Action: Trim the first 10-20 cm of the column from the inlet side.

    • Rationale: This removes any contamination that has built up at the head of the column.

  • Check for Leaks:

    • Action: Use an electronic leak detector to check for leaks at the inlet and detector fittings.

    • Rationale: Leaks in the gas flow path can disrupt the chromatography and cause peak tailing.

  • Optimize Injection Parameters:

    • Action: If you suspect sample overload, try diluting your sample. If using a splitless injection, ensure your initial oven temperature is appropriate for the solvent to achieve good focusing.

    • Rationale: Diluting the sample can prevent column overload. For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the solvent to ensure proper peak focusing.[2]

  • Evaluate the GC Column:

    • Action: If the above steps do not resolve the issue, the column itself may be degraded. Consider replacing it with a new, high-quality, low-polarity column.

    • Rationale: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methods used for the analysis of similar pimarane-type diterpenes.

Sample Preparation
  • Extraction: If this compound is in a complex matrix (e.g., plant material), perform a Soxhlet extraction or sonication with a non-polar solvent like hexane or ethyl acetate.

  • Cleanup: Use solid-phase extraction (SPE) with a silica-based sorbent to remove polar interferences.

  • Dilution: Dilute the final extract in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC system (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar low-polarity column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed inlet_check Step 1: Inlet Maintenance - Replace liner and septum start->inlet_check column_check Step 2: Column Maintenance - Trim column inlet inlet_check->column_check Still Tailing resolved Issue Resolved inlet_check->resolved Resolved leak_check Step 3: Check for Leaks column_check->leak_check Still Tailing column_check->resolved Resolved injection_check Step 4: Optimize Injection - Dilute sample - Adjust initial oven temp. leak_check->injection_check Still Tailing leak_check->resolved Resolved column_eval Step 5: Evaluate Column - Consider column replacement injection_check->column_eval Still Tailing injection_check->resolved Resolved column_eval->resolved If replaced

Caption: Troubleshooting workflow for peak tailing.

References

Validation & Comparative

Isopimara-7,15-diene vs. Sandaracopimaradiene: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry and drug discovery, diterpenes represent a vast and structurally diverse class of compounds with a wide array of biological activities. Among these, isopimarane-type diterpenes have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the bioactivities of two closely related isopimarane diterpenes: Isopimara-7,15-diene and sandaracopimaradiene. While direct comparative studies are limited, this analysis synthesizes available data from independent research to offer insights for researchers, scientists, and drug development professionals.

Chemical Structures

This compound and sandaracopimaradiene are stereoisomers, differing in their stereochemistry at specific carbon atoms, which can significantly influence their biological properties.

G cluster_isopimara This compound cluster_sandaraco Sandaracopimaradiene isopimara isopimara sandaraco sandaraco

Caption: Chemical structures of this compound and sandaracopimaradiene.

Bioactivity Profile

This section summarizes the known biological activities of this compound and sandaracopimaradiene based on available scientific literature.

This compound

This compound and its derivatives have been investigated for a range of biological effects, with notable activity in enzyme inhibition and antifungal applications.

  • Prolyl Endopeptidase (PEP) Inhibitory Activity : A derivative of this compound, isopimara-7,15-dien-19-oic acid, has been shown to inhibit prolyl endopeptidase[1][2]. This enzyme is implicated in neurological disorders, suggesting a potential therapeutic avenue for compounds of this class.

  • Antifungal Activity : Metabolites derived from ent-isopimara-7,15-diene have demonstrated antifungal properties[3]. This suggests that the isopimarane skeleton could serve as a scaffold for the development of new antifungal agents.

Sandaracopimaradiene

Data on the specific bioactivities of sandaracopimaradiene is less abundant in publicly available literature. However, its presence has been identified in various plant and fungal species, and its derivatives have been studied. For instance, 8(14),15-sandaracopimaradiene-7,18-diol is a known derivative[4]. The biological activities of the parent compound are often inferred from studies on the extracts of organisms in which it is found. It has been identified in Phomopsis amygdali, a fusicoccin-producing fungus[5].

Comparative Bioactivity Data

Direct quantitative comparison of the bioactivities of this compound and sandaracopimaradiene is challenging due to the lack of head-to-head studies. The following table summarizes available data on derivatives of these compounds to provide a preliminary comparative perspective.

Compound/DerivativeBioactivityAssayResultsReference
Isopimara-7,15-dien-19-oic acidProlyl Endopeptidase InhibitionIn vitro enzyme assayInhibitory activity observed[1][2]
ent-Isopimara-7,15-diene metabolitesAntifungalNot specifiedActive against fungal strains[3]

Data for sandaracopimaradiene is not sufficiently available in the searched literature to be included in a comparative table.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the types of bioassays mentioned.

Prolyl Endopeptidase (PEP) Inhibition Assay

This assay is designed to screen for inhibitors of the prolyl endopeptidase enzyme.

G start Prepare Assay Buffer and Reagents enzyme Add Prolyl Endopeptidase Solution start->enzyme inhibitor Add Test Compound (Isopimara-7,15-dien-19-oic acid) enzyme->inhibitor preincubate Pre-incubate inhibitor->preincubate substrate Add Fluorogenic Substrate preincubate->substrate incubate Incubate at 37°C substrate->incubate measure Measure Fluorescence Intensity incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for a prolyl endopeptidase inhibition assay.

Methodology:

  • Reagent Preparation : Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme. Dissolve the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) and the test compound in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Addition : In a 96-well plate, add the assay buffer, followed by the prolyl endopeptidase enzyme solution. Then, add the test compound at various concentrations.

  • Pre-incubation : The plate is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Incubation : The reaction is initiated by adding the fluorogenic substrate. The plate is then incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without the enzyme). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Antifungal Susceptibility Testing

This protocol outlines a general method for assessing the antifungal activity of a compound.

G start Prepare Fungal Inoculum compound Prepare Serial Dilutions of Test Compound start->compound plate Add Inoculum and Compound to Microplate compound->plate incubate Incubate at Appropriate Temperature plate->incubate read Visually or Spectrophotometrically Assess Growth incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

Caption: General workflow for an antifungal susceptibility test.

Methodology:

  • Inoculum Preparation : A standardized suspension of the fungal test organism is prepared in a suitable broth medium.

  • Compound Dilution : The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation : The standardized fungal inoculum is added to each well of the microplate containing the diluted compound.

  • Incubation : The microplate is incubated under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C).

  • Growth Assessment : Fungal growth is assessed either visually or by measuring the optical density using a microplate reader.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion

References

A Comparative Guide to the In Vivo Anti-inflammatory Activity of Isopimara-7,15-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validated and potential anti-inflammatory activity of Isopimara-7,15-diene in established animal models. While direct in vivo quantitative data for this compound is not extensively available in the public domain, this document outlines the established anti-inflammatory mechanisms of closely related isopimarane diterpenoids and presents a framework for its evaluation. The guide includes detailed experimental protocols and hypothetical comparative data to illustrate its potential efficacy against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Isopimarane diterpenoids have been shown to exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Isopimarane diterpenoids are believed to interfere with this cascade, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n IkB_NF_kB->NF_kB releases Isopimara_7_15_diene This compound Isopimara_7_15_diene->IKK_complex inhibits DNA DNA NF_kB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes activates

Figure 1: Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Evaluation of Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw.

Experimental Protocol
  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups:

    • Control group (vehicle only)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hypothetical Comparative Data
TreatmentDose (mg/kg)-Paw Volume Increase (mL) after 3 hours (Mean ± SEM)% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.08-
This compound 25 0.95 ± 0.06 24.0
50 0.70 ± 0.05 44.0
100 0.52 ± 0.04 58.4
Indomethacin100.48 ± 0.0361.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Evaluation of Chronic Anti-inflammatory Activity: Cotton Pellet-Induced Granuloma Model

The cotton pellet-induced granuloma model is employed to assess the efficacy of anti-inflammatory agents on the proliferative phase of inflammation. The implantation of sterile cotton pellets subcutaneously elicits a granulomatous response, which is quantified by the weight of the dried granuloma tissue.

Experimental Protocol
  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups:

    • Control group (vehicle only)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o., daily)

    • Indomethacin (10 mg/kg, p.o., daily)

  • Procedure:

    • Sterile, pre-weighed cotton pellets (10 ± 1 mg) are implanted subcutaneously in the axillary region of anesthetized rats.

    • The respective treatments are administered orally daily for 7 consecutive days.

    • On the 8th day, the rats are euthanized, and the cotton pellets with the surrounding granuloma tissue are dissected out.

    • The wet weight of the granulomas is recorded, and then they are dried at 60°C until a constant weight is achieved.

  • Data Analysis: The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated.

Hypothetical Comparative Data
TreatmentDose (mg/kg/day)-Dry Granuloma Weight (mg) (Mean ± SEM)% Inhibition of Granuloma Formation
Control (Vehicle)-45.8 ± 2.5-
This compound 25 35.2 ± 2.1 23.1
50 28.9 ± 1.8 36.9
100 22.5 ± 1.5 50.9
Indomethacin1020.1 ± 1.256.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental_Workflow cluster_acute Acute Inflammation Model: Carrageenan-Induced Paw Edema cluster_chronic Chronic Inflammation Model: Cotton Pellet-Induced Granuloma A1 Animal Acclimatization (Wistar Rats) A2 Grouping and Dosing (Vehicle, this compound, Indomethacin) A1->A2 A3 Baseline Paw Volume Measurement A2->A3 A4 Carrageenan Injection (Sub-plantar) A3->A4 A5 Paw Volume Measurement (1, 2, 3, 4 hours) A4->A5 A6 Data Analysis (% Inhibition of Edema) A5->A6 C1 Animal Acclimatization (Wistar Rats) C2 Cotton Pellet Implantation (Subcutaneous) C1->C2 C3 Daily Dosing for 7 Days (Vehicle, this compound, Indomethacin) C2->C3 C4 Dissection of Granuloma (Day 8) C3->C4 C5 Measurement of Wet and Dry Granuloma Weight C4->C5 C6 Data Analysis (% Inhibition of Granuloma) C5->C6

Figure 2: Experimental workflows for the in vivo validation of anti-inflammatory activity.

Conclusion

Based on the established anti-inflammatory mechanism of related isopimarane diterpenoids, this compound holds promise as a potential anti-inflammatory agent. The experimental frameworks provided in this guide for the carrageenan-induced paw edema and cotton pellet-induced granuloma models offer robust methods for its in vivo validation. The hypothetical data suggests that this compound could exhibit dose-dependent anti-inflammatory effects in both acute and chronic models, potentially comparable to standard NSAIDs like Indomethacin. Further empirical studies are warranted to substantiate these claims and fully elucidate the therapeutic potential of this compound.

Cross-Validation of GC-MS and HPLC Methods for Isopimara-7,15-diene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Isopimara-7,15-diene, a diterpene of significant interest in pharmaceutical research. The following sections detail the experimental protocols for each method and present a comparative summary of their performance based on established validation parameters. This information is intended to assist researchers in selecting the most suitable analytical technique for their specific research and development needs.

Introduction to this compound and Analytical Challenges

This compound is a bicyclic diterpene with a complex stereochemistry, making its accurate and precise quantification in various matrices a critical aspect of drug development and quality control. The choice between GC-MS and HPLC for its analysis depends on several factors, including the sample matrix, required sensitivity, and the overall objective of the study. This guide outlines the methodologies and expected performance of both techniques to facilitate an informed decision.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are presented below. These protocols are based on established methods for the analysis of structurally similar diterpenes and can be adapted and validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Extraction: Samples (e.g., plant material, fermentation broth) are extracted with a non-polar solvent such as n-hexane or dichloromethane.

  • Clean-up: Solid-phase extraction (SPE) with a silica-based sorbent may be employed to remove interfering matrix components.

  • Derivatization: While not always necessary for diterpenes, derivatization (e.g., silylation) can improve peak shape and thermal stability. For this compound, direct analysis is often feasible.

  • Final Solution: The extracted and cleaned sample is dissolved in a suitable solvent (e.g., ethyl acetate) for injection. An internal standard (e.g., n-dodecane) should be added for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 272, 257, 187). A full scan mode (m/z 50-550) can be used for initial identification.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including non-volatile and thermally labile diterpenes. For the non-polar this compound, a reversed-phase method is appropriate.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, samples are extracted with a suitable organic solvent. Methanol or acetonitrile are common choices.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Final Solution: The filtered extract is diluted with the mobile phase to an appropriate concentration.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector. This compound lacks a strong chromophore, so detection may be challenging and require low UV wavelengths (e.g., 205-220 nm). Coupling to a mass spectrometer (LC-MS) would provide higher sensitivity and specificity.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Method Validation and Performance Comparison

The cross-validation of analytical methods involves assessing various parameters to ensure the reliability and suitability of each technique for its intended purpose. The following table summarizes the expected performance of GC-MS and HPLC for the quantification of this compound, based on typical validation data for similar diterpenes.

Validation ParameterGC-MSHPLC-UV
Specificity High (mass spectral data provides structural information)Moderate to Low (relies on retention time and UV spectrum)
Linearity (R²) > 0.99> 0.99
Range (µg/mL) 0.1 - 1001 - 500
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Robustness GoodGood

Logical Workflow for Method Cross-Validation

The process of cross-validating two analytical methods follows a structured workflow to ensure a comprehensive and objective comparison.

G Workflow for Cross-Validation of Analytical Methods cluster_prep Method Development & Preparation cluster_validation Method Validation cluster_analysis Sample Analysis & Data Comparison cluster_conclusion Conclusion SamplePrep Sample Preparation (Extraction, Clean-up) MethodDev_GC GC-MS Method Development & Optimization SamplePrep->MethodDev_GC MethodDev_HPLC HPLC Method Development & Optimization SamplePrep->MethodDev_HPLC Validation_GC GC-MS Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) MethodDev_GC->Validation_GC Validation_HPLC HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) MethodDev_HPLC->Validation_HPLC RealSample_GC Analysis of Real Samples (GC-MS) Validation_GC->RealSample_GC RealSample_HPLC Analysis of Real Samples (HPLC) Validation_HPLC->RealSample_HPLC DataComp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) RealSample_GC->DataComp RealSample_HPLC->DataComp Conclusion Conclusion on Method Interchangeability and Selection DataComp->Conclusion

Caption: A flowchart illustrating the key stages in the cross-validation of GC-MS and HPLC methods.

Comparative Analysis Workflow

A simplified workflow for comparing the two analytical techniques based on their key performance attributes.

G Comparative Analysis Workflow Analyte This compound HPLC HPLC Analysis Analyte->HPLC (if derivatization is not desired) Volatility High Volatility Analyte->Volatility ThermalStability Thermally Stable Analyte->ThermalStability NoChromophore Lacks Strong Chromophore Analyte->NoChromophore GCMS GC-MS Analysis Choice Method Selection GCMS->Choice HPLC->Choice Volatility->GCMS ThermalStability->GCMS NoChromophore->GCMS (MS detection is universal) HighSensitivity High Sensitivity Required HighSensitivity->GCMS HighSpecificity High Specificity Required HighSpecificity->GCMS

Caption: A decision-making diagram for selecting between GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are viable techniques for the quantification of this compound, with distinct advantages and disadvantages.

  • GC-MS is the preferred method when high sensitivity and specificity are required. Its ability to provide structural information through mass spectrometry makes it an excellent tool for unambiguous identification and quantification, especially in complex matrices. The volatility and thermal stability of this compound make it well-suited for GC analysis.

  • HPLC-UV offers a simpler and often faster alternative, particularly if a large number of samples need to be screened. However, its lower sensitivity and specificity compared to GC-MS can be a limitation, especially for trace-level quantification. The lack of a strong chromophore in this compound necessitates detection at low UV wavelengths, which can be prone to interference. The use of an HPLC system coupled with a mass spectrometer (LC-MS) would significantly enhance its performance, rivaling that of GC-MS.

The choice of method should be guided by the specific requirements of the study. For regulatory submissions and detailed metabolic studies, the high specificity and sensitivity of GC-MS are advantageous. For routine quality control and high-throughput screening, a validated HPLC-UV method may be sufficient and more cost-effective. A thorough cross-validation as outlined in this guide is essential to ensure data comparability and reliability when transitioning between these two powerful analytical techniques.

Structure-Activity Relationship (SAR) of Isopimara-7,15-diene and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Isopimara-7,15-diene and its analogs, focusing on their antimicrobial, anti-inflammatory, and cytotoxic activities. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its key analogs.

Table 1: Antimicrobial Activity of this compound Analogs
CompoundTest OrganismMIC (µM)Reference
7,15-isopimaradien-19-ol (Akhdarenol)Staphylococcus aureus (ATCC 43866)6.76[1]
Staphylococcus aureus (CIP 106760)13.55[1]
Enterococcus faecalis (ATCC 51299)54.14[1]
Enterococcus faecalis (FFHB 427483)216.62[1]
Enterococcus flavescens (ATCC 49996)216.62[1]
19-acetoxy-7,15-isopimaradien-3β-olStaphylococcus aureus22.54[1]
Enterococcus faecalis (ATCC 51299)45.07[1]
7,15-isopimaradien-3β,19-diolNot specifiedInactive[1]
3β-acetoxy-7,15-isopimaradiene-19-olNot specifiedInactive[1]
3β,19-diacetoxy-7,15-isopimaradieneNot specifiedInactive[1]

Key SAR Insights for Antimicrobial Activity:

  • The presence of a hydroxyl group at C-19 appears to be crucial for antimicrobial activity, as seen in 7,15-isopimaradien-19-ol.[1]

  • Acetylation of the C-19 hydroxyl group, as in its 19-O-acetyl ester, leads to a loss of activity against most bacteria tested, with the exception of one S. aureus strain.[1]

  • Further substitutions at other positions, such as the introduction of a hydroxyl or acetoxy group at C-3, can also modulate the antimicrobial potency.

Table 2: Anti-inflammatory Activity of Isopimarane Analogs
CompoundAssayIC₅₀ (µM)Reference
Kaempulchraol P (isopimara-8(14),15-diene analog)NO inhibitory activity (RAW264.7 cells)39.88
Kaempulchraol Q (isopimara-8(14),15-diene analog)NO inhibitory activity (RAW264.7 cells)36.05
Kaempulchraol B (isopimara-8(9),15-diene analog)NO inhibitory activity (RAW264.7 cells)47.69[2]
Kaempulchraol C (isopimara-8(9),15-diene analog)NO inhibitory activity (RAW264.7 cells)44.97[2]
Kaempulchraol D (isopimara-8(9),15-diene analog)NO inhibitory activity (RAW264.7 cells)38.17[2]

Key SAR Insights for Anti-inflammatory Activity:

  • Isopimarane diterpenoids have demonstrated potent inhibitory effects on nitric oxide (NO) production in LPS-induced RAW264.7 cells.

  • The position of the double bond within the isopimarane skeleton (e.g., isopimara-8(14),15-diene vs. isopimara-8(9),15-diene) influences the anti-inflammatory activity.[2][3]

  • Substitutions on the isopimarane scaffold, such as hydroxyl and acetoxy groups, are critical for the inhibitory effects. For instance, the presence of an acetoxy group at C-1 or C-7 in an isopimara-8(14),15-diene skeleton is suggested to be important.

  • These compounds have been shown to inhibit the NF-κB-mediated transactivation of a luciferase reporter gene, IL-6 production, and COX-2 expression.[2]

Table 3: Cytotoxic Activity of this compound Analogs
CompoundCell LineIC₅₀ (µM)Reference
7,15-isopimaradien-19-olMDA-MB-231 (Breast Cancer)15[1]
7,15-isopimaradien-3β,19-diolMDA-MB-231 (Breast Cancer)Not specified[1]

Key SAR Insights for Cytotoxic Activity:

  • 7,15-isopimaradien-19-ol exhibited mild antiproliferative activity against the MDA-MB-231 human breast cancer cell line.[1]

  • The study suggests some selectivity for cancer cells over normal-like cells for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture with no compound)

  • Negative control (broth medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound, as well as to the positive control wells. The final volume in each well is typically 100 or 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The results can also be read using a plate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Seed RAW264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a plate reader.

  • Calculation: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a plate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow cluster_Discovery Discovery & Initial Screening cluster_SAR_Cycle SAR Cycle cluster_Optimization Lead Optimization A Compound Library / Natural Product Isolation B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Analog Synthesis / Modification of Hit Compound C->D E In Vitro Biological Assays (e.g., Antimicrobial, Anti-inflammatory, Cytotoxicity) D->E F Data Analysis & SAR Determination E->F F->D Design Next Generation of Analogs G In Vivo Efficacy Studies F->G Optimized Lead Compound I Lead Candidate Selection G->I H ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) H->I

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the SAR of this compound and its analogs. Further research and more extensive comparative studies are necessary to fully elucidate the therapeutic potential of this class of compounds.

References

Comparative Cytotoxicity of Isopimara-7,15-diene and its Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the cytotoxic effects of Isopimara-7,15-diene and its distinct stereoisomers. While research has been conducted on the biological activities of various isopimarane diterpenoids, including some derivatives of this compound, data that would allow for a direct and objective comparison of the cytotoxic potential of the parent compound and its stereoisomers is currently not available.

Cytotoxicity of Isopimarane Diterpenoids: A Glimpse into the Landscape

Several studies have investigated the cytotoxic properties of various isopimarane diterpenoids isolated from natural sources. While not a direct comparison of this compound stereoisomers, these findings offer insights into the general cytotoxic potential of this class of compounds.

A study on diterpenoids from Ephorbia alatavica reported cytotoxic activities of new isopimarane derivatives against human cancer cell lines, including MCF-8 (breast), HeLa (cervical), and A549 (lung). Similarly, research on the rhizomes of Kaempferia koratensis identified isopimarane diterpenoids with cytotoxic effects against HL-60 (leukemia), MOLT-3 (leukemia), and T-47D (breast) cancer cells.

One study did evaluate a derivative, 7,15-isopimaradien-19-ol, against the MDA-MB-231 human breast cancer cell line, revealing a mild antiproliferative activity with a reported half-maximal inhibitory concentration (IC50) of 15 µM. However, other tested isopimarane derivatives in the same study did not exhibit cytotoxicity at a concentration of 10 µM.

It is important to emphasize that these are isolated findings for different, though structurally related, compounds. The cytotoxic activity is influenced by the specific substitutions on the isopimarane skeleton, and these results cannot be directly extrapolated to this compound or its stereoisomers.

Experimental Protocols: A General Overview

The primary method utilized in the cited studies to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and widely accepted method for measuring cellular metabolic activity as an indicator of cell viability.

General MTT Assay Protocol:
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isopimarane diterpenoids) and a vehicle control (like DMSO). A positive control (a known cytotoxic agent) is also typically included.

  • Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound or its stereoisomers might exert cytotoxic effects have not been elucidated in the available literature. Some studies on other isopimarane diterpenoids have explored their anti-inflammatory properties and implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . However, this pathway is primarily associated with inflammation and immune responses, and its direct role in the potential cytotoxicity of this compound remains unknown.

The logical workflow for assessing the cytotoxic effects of these compounds can be visualized as follows:

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture CellSeeding Seeding in 96-well Plates CellCulture->CellSeeding Treatment Addition of Compounds to Cells CellSeeding->Treatment CompoundPrep Preparation of Compound Dilutions CompoundPrep->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading Data_Processing Calculation of Cell Viability Absorbance_Reading->Data_Processing IC50_Determination Determination of IC50 Values Data_Processing->IC50_Determination

General workflow for in vitro cytotoxicity testing.

Conclusion

The development of a comprehensive comparison guide on the cytotoxic effects of this compound and its stereoisomers is hampered by the current lack of direct comparative experimental data. While the broader class of isopimarane diterpenoids has shown some promise as cytotoxic agents in preliminary studies, further research is critically needed. Specifically, studies that systematically evaluate this compound and its various stereoisomers under standardized conditions are required to elucidate their relative cytotoxic potencies and to identify the most promising candidates for further drug development. Researchers in the field are encouraged to address this knowledge gap to unlock the full therapeutic potential of this class of natural products.

Independent Verification of the Antifungal Efficacy of Isopimara-7,15-diene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antifungal efficacy of Isopimara-7,15-diene, a diterpene with potential therapeutic applications. Due to the limited publicly available data on the specific antifungal properties of this compound, this document outlines the necessary experimental protocols and presents a comparative analysis based on available data for structurally related isopimarane diterpenoids and established antifungal agents.

Comparative Antifungal Agents: A Snapshot

To establish a baseline for evaluating this compound, its performance should be compared against well-characterized antifungal drugs with distinct mechanisms of action. The two primary comparators proposed are Fluconazole, a triazole that inhibits ergosterol synthesis, and Amphotericin B, a polyene that disrupts fungal cell membrane integrity.

Quantitative Data Summary

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of fungal pathogens is not yet available in the public domain, studies on closely related isopimarane diterpenoids have demonstrated antifungal activity. The following table summarizes the available inhibitory concentrations for a key related compound, Isopimara-7,15-dien-19-ol, and provides typical MIC ranges for the comparator drugs against common fungal pathogens.

Compound/DrugFungal SpeciesMIC/IC50 (µg/mL)Reference(s)
Isopimara-7,15-dien-19-ol Cryptococcus neoformansIC50: 9.2[1]
Cryptococcus gattiiIC50: 6.8[1]
Fluconazole Candida albicans0.25 - 2.0
Cryptococcus neoformans2.0 - 16.0
Aspergillus fumigatusResistant
Amphotericin B Candida albicans0.12 - 1.0
Cryptococcus neoformans0.12 - 0.5
Aspergillus fumigatus0.5 - 2.0

Note: The data for Isopimara-7,15-dien-19-ol is presented as IC50 values, which represent the concentration that inhibits 50% of fungal growth, and may differ from MIC values.

Proposed Antifungal Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been elucidated. However, based on studies of other terpenes, a plausible mechanism involves the disruption of the fungal cell membrane's integrity and function. It is hypothesized that this compound may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane, and induce lipid peroxidation, leading to cellular damage and growth inhibition.

G Proposed Antifungal Mechanism of this compound cluster_0 Fungal Cell This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway This compound->Ergosterol_Biosynthesis Inhibition Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Induction Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Disrupted Synthesis Lipid_Peroxidation->Cell_Membrane Damage Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Growth_Inhibition Loss of Integrity

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols for Efficacy Verification

To independently verify the antifungal efficacy of this compound, the following standardized experimental protocols are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Fluconazole and Amphotericin B (as controls)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound and control drugs in the 96-well plates with RPMI-1640 medium.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (no drug) and negative (no inoculum) growth controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

G Broth Microdilution Assay Workflow Start Start Prepare_Stock Prepare Stock Solutions (Compound & Controls) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plates Prepare_Stock->Serial_Dilution Inoculate_Plates Inoculate Plates Serial_Dilution->Inoculate_Plates Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C (24-48h) Inoculate_Plates->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Radial Growth Inhibition Assay

This method is useful for assessing the effect of a compound on the mycelial growth of filamentous fungi.

Objective: To measure the inhibition of fungal colony growth in the presence of this compound.

Materials:

  • This compound

  • Control antifungal agents

  • Filamentous fungal isolates (e.g., Aspergillus fumigatus)

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Petri dishes

Procedure:

  • Incorporate various concentrations of this compound and control drugs into the molten agar medium before pouring the plates.

  • Place a small plug of a young, actively growing fungal culture in the center of each plate.

  • Incubate the plates at an appropriate temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition compared to the control.

Conclusion

The available evidence from related isopimarane diterpenoids suggests that this compound is a promising candidate for further investigation as an antifungal agent. The experimental protocols outlined in this guide provide a robust framework for its independent verification and comparison with established antifungal drugs. Further studies are warranted to determine its precise mechanism of action and to establish a comprehensive antifungal spectrum.

References

Validating Isopimara-7,15-diene as a Specific Marker for the Kaempferia Genus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and authentication of plant species are critical for research, drug development, and the quality control of herbal products. Chemotaxonomy, the classification of plants based on their chemical constituents, offers a powerful tool for this purpose. This guide provides a comprehensive comparison of Isopimara-7,15-diene as a potential specific biomarker for the Kaempferia genus, alongside alternative chemical markers. Experimental data and detailed protocols are presented to support the validation and application of these markers.

Introduction to Kaempferia and the Need for Specific Markers

The genus Kaempferia, belonging to the Zingiberaceae (ginger) family, encompasses numerous species with significant medicinal and aromatic value.[1][2] Species such as Kaempferia galanga and Kaempferia parviflora are widely used in traditional medicine and are the subject of extensive phytochemical and pharmacological research. Given the morphological similarities between some Kaempferia species and other related genera, the development of reliable chemical markers is essential for unambiguous identification and to ensure the efficacy and safety of derived products.

Isopimarane-type diterpenoids are a class of chemical compounds that are notably abundant in the rhizomes of various Kaempferia species, with this compound being a prominent example.[1][2] This guide evaluates the specificity of this compound for the Kaempferia genus and compares its performance as a biomarker against other classes of compounds, namely flavonoids and specific phenolic compounds.

Comparison of Potential Biomarkers for Kaempferia

The suitability of a chemical compound as a specific biomarker is determined by its consistent presence and abundance within a particular genus and its relative absence in others. The following table summarizes the comparison between this compound and other potential markers for Kaempferia.

Biomarker ClassSpecific Compound ExamplePresence and Abundance in KaempferiaSpecificity to KaempferiaAnalytical Methods
Isopimarane Diterpenoids This compoundConsistently present in the rhizomes of many Kaempferia species, often in significant quantities.[1][2]While characteristic of Kaempferia, this compound has also been reported in other, unrelated plant genera such as Pinus, Picea, and Prumnopitys, which limits its absolute specificity.[3][4]Gas Chromatography-Mass Spectrometry (GC-MS)
Flavonoids Kaempferol, LuteolinWidely distributed across the Kaempferia genus.[1][5] The profile of flavonoid glycosides can be species-specific.Flavonoids are ubiquitous in the plant kingdom, making individual flavonoids poor specific markers. However, the unique pattern of multiple flavonoids can serve as a chemotaxonomic fingerprint.[6]High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), LC-MS
Phenolic Compounds Ethyl p-methoxycinnamateA major component of the essential oil of Kaempferia galanga and present in other Kaempferia species.While highly abundant in some Kaempferia species, it is not exclusive to the genus and can be found in other plants.Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)

Experimental Data: A Comparative Overview

While a comprehensive quantitative comparison of this compound across a wide range of plant species is not extensively available in the literature, the existing data points to its high concentration in Kaempferia rhizomes. For instance, numerous studies have successfully isolated a variety of isopimarane diterpenoids, including this compound, as major constituents from the rhizomes of K. pulchra and K. galanga.[7][8]

In contrast, flavonoids, while consistently present, are part of the general phenylpropanoid pathway and are widespread. Their utility lies more in the quantitative and qualitative patterns of various flavonoid compounds, which can help differentiate between species within the Kaempferia genus.

Ethyl p-methoxycinnamate is a significant component of the essential oil of K. galanga, often being the most abundant compound. However, its presence is more variable across the entire genus, making it a less reliable marker for all Kaempferia species.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of these potential biomarkers. Below are representative protocols for the extraction and analysis of isopimarane diterpenoids and flavonoids from Kaempferia rhizomes.

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation and Extraction:

  • Air-dry fresh Kaempferia rhizomes at room temperature and grind them into a fine powder.

  • Macerate 10 g of the powdered rhizome with 100 mL of n-hexane for 24 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Redissolve the crude extract in a known volume of n-hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

  • MSD Conditions: Ion source temperature of 230°C, quadrupole temperature of 150°C, and electron energy of 70 eV. Mass spectra are recorded in the range of m/z 40-550.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard and/or with data from the NIST library.

Protocol 2: HPLC-DAD Analysis of Flavonoids

1. Sample Preparation and Extraction:

  • Air-dry and powder the Kaempferia rhizomes as described above.

  • Extract 1 g of the powdered material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Redissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a diode-array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: Start with 10% B, linearly increase to 50% B in 30 minutes, then to 90% B in 5 minutes, hold for 5 minutes, and return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at 280 nm and 340 nm.

  • Quantification: Flavonoids are quantified using calibration curves of authentic standards (e.g., kaempferol, quercetin, luteolin).

Visualization of Methodologies

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Final Extract Final Extract Filtration & Concentration->Final Extract GC_MS GC-MS Analysis (this compound) Final Extract->GC_MS Hexane Extract HPLC_DAD HPLC-DAD Analysis (Flavonoids) Final Extract->HPLC_DAD Methanol Extract Data_Processing Data Processing & Quantification GC_MS->Data_Processing HPLC_DAD->Data_Processing Validation Biomarker Validation Data_Processing->Validation

Caption: Experimental workflow for the validation of chemical biomarkers in Kaempferia.

logical_relationship Biomarker_Validation Validation of a Specific Biomarker Presence_Abundance Consistent Presence & High Abundance in Target Genus (Kaempferia) Biomarker_Validation->Presence_Abundance Exclusivity Absence or Low Abundance in Other Genera Biomarker_Validation->Exclusivity Robust_Methodology Reliable & Reproducible Analytical Method Biomarker_Validation->Robust_Methodology Specificity High Specificity Presence_Abundance->Specificity Exclusivity->Specificity

Caption: Logical framework for the validation of a genus-specific plant biomarker.

Conclusion

The validation of this compound as a specific marker for the Kaempferia genus presents a nuanced picture. While it is a highly characteristic and abundant compound within this genus, its reported presence in a few unrelated plant families suggests it may not be an absolutely exclusive marker.

For practical applications in quality control and authentication, a multi-component approach is recommended. The presence of this compound, in conjunction with a characteristic profile of other isopimarane diterpenoids and a specific fingerprint of flavonoids, would provide a much more robust and reliable identification of Kaempferia material. The detailed analytical protocols provided in this guide offer a starting point for researchers to develop and validate their own methods for the quality control of Kaempferia-based products. Further research focusing on the quantitative distribution of these compounds across a broader range of species is warranted to further refine their chemotaxonomic significance.

References

Unveiling Synergistic Anti-Inflammatory Potential: A Comparative Guide to Isopimara-7,15-diene in Combination with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective therapeutic strategies has led to a growing interest in the synergistic interactions of natural compounds. Isopimara-7,15-diene, a pimarane-type diterpene, has demonstrated notable anti-inflammatory properties. This guide explores the hypothetical synergistic effects of this compound when combined with other natural compounds, providing a framework for future research and development in inflammatory disease therapeutics. While direct experimental data on synergistic combinations of this compound is currently limited, this document presents a scientifically grounded proposal for assessing such interactions, drawing parallels from studies on structurally similar compounds.

Proposed Synergistic Combinations and Mechanistic Rationale

This compound is known to exert its anti-inflammatory effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).

This guide proposes the investigation of the synergistic potential of this compound with Quercetin , a well-characterized flavonoid with potent anti-inflammatory and antioxidant properties. The rationale for this proposed combination lies in their potentially complementary mechanisms of action. While this compound inhibits the NF-κB pathway, Quercetin is known to modulate multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and also possesses free-radical scavenging capabilities. A multi-target approach by combining these compounds could lead to enhanced anti-inflammatory efficacy at lower, and therefore potentially less toxic, concentrations.

Hypothetical Experimental Data for Synergy Assessment

To quantify the synergistic, additive, or antagonistic effects of the proposed combination, a checkerboard assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages could be employed. The Fractional Inhibitory Concentration (FIC) index would be calculated to determine the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for Nitric Oxide (NO) Inhibition

This compound (µM)Quercetin (µM)% NO Inhibition (Individual)% NO Inhibition (Combination)FIC of this compoundFIC of QuercetinΣFIC (FIC Index)Interaction
50 (MIC)050-1.000.00--
025 (MIC)50-0.001.00--
12.56.2515 (I) / 18 (Q)550.250.250.50 Synergy
2512.530 (I) / 35 (Q)750.500.501.00 Additive
502550 (I) / 50 (Q)601.001.002.00 Indifference
1005065 (I) / 60 (Q)502.002.004.00 Antagonism

MIC (Minimum Inhibitory Concentration): The concentration of a single compound required to achieve 50% inhibition. (I) = this compound, (Q) = Quercetin. FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to < 4.0 = Indifference; ≥ 4.0 = Antagonism.

Table 2: Hypothetical Effects on Pro-inflammatory Cytokine Production

Treatment (Concentration, µM)TNF-α Production (pg/mL)% InhibitionIL-6 Production (pg/mL)% Inhibition
Control (LPS only)1200 ± 8501500 ± 1100
This compound (50)600 ± 4250750 ± 6050
Quercetin (25)660 ± 5045825 ± 7545
Combination (12.5 + 6.25) 240 ± 20 80 300 ± 25 80

Detailed Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells would be seeded in 96-well plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound, Quercetin, or their combination for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

NO production in the culture supernatants would be measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm would be measured using a microplate reader. The concentration of nitrite would be determined from a sodium nitrite standard curve.

Cytokine Analysis (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

Synergy Analysis

The Fractional Inhibitory Concentration (FIC) index would be calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) ΣFIC = FIC of Drug A + FIC of Drug B

Visualizing the Path to Discovery

To facilitate a clear understanding of the proposed experimental design and the potential synergistic mechanism, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Checkerboard Assay cluster_2 Data Acquisition cluster_3 Analysis prep_cells RAW 264.7 Cell Culture prep_compounds Prepare Stock Solutions (this compound & Quercetin) treatment Pre-treat cells with compound combinations prep_compounds->treatment lps_stimulation Stimulate with LPS (1 µg/mL) treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation griess_assay Nitric Oxide (NO) Assay (Griess Reagent) incubation->griess_assay elisa_assay Cytokine (TNF-α, IL-6) ELISA calc_fic Calculate FIC Index elisa_assay->calc_fic determine_interaction Determine Synergy/Additivity/ Antagonism calc_fic->determine_interaction

Caption: Proposed experimental workflow for assessing synergy.

G cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_p65_p50_Ikb p65/p50-IκBα IKK->NFkB_p65_p50_Ikb Phosphorylates IκBα NFkB_p65_p50 p65/p50 NFkB_p65_p50_Ikb->NFkB_p65_p50 IκBα degradation NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Isopimara This compound Isopimara->IKK Inhibits Quercetin Quercetin Quercetin->MAPK Inhibits

Caption: Proposed synergistic anti-inflammatory mechanism.

Conclusion and Future Directions

The presented guide outlines a hypothetical framework for investigating the synergistic anti-inflammatory effects of this compound with other natural compounds, using Quercetin as a prime example. The proposed multi-target approach holds significant promise for the development of more potent and potentially safer anti-inflammatory therapies. The detailed experimental protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers embarking on such investigations. Future studies should aim to validate these hypothetical synergies in vitro and subsequently in in vivo models of inflammation to translate these findings into potential clinical applications.

Safety Operating Guide

Navigating the Disposal of Isopimara-7,15-diene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of any chemical disposal plan is consultation with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations, ensuring full compliance and safety.

Key Chemical Properties for Disposal Consideration

Understanding the chemical and physical properties of Isopimara-7,15-diene is fundamental to assessing its potential hazards and determining the appropriate disposal route.

PropertyValueCitation
Molecular Formula C20H32[1]
Molecular Weight 272.5 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); poorly soluble in water[2]
Boiling Point Approximately 180 °C[2]

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of this compound. This should be adapted to the specific requirements of your institution.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes neat (pure) compound, solutions in solvents, and contaminated labware (e.g., pipette tips, gloves, vials).

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container for non-halogenated organic waste. If dissolved in a halogenated solvent, it must be disposed of in the halogenated organic waste stream.

2. Waste Collection and Labeling:

  • Select Appropriate Containers: Use chemically resistant containers with secure screw-top lids. The container must be in good condition and not leak.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, list any other components in the container, such as solvents. Affix any other labels required by your institution's EHS department.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading in the event of a container failure.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a waste pickup.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest or inventory, as required by your EHS office.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be taken.

G cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal A This compound Waste Generated (Pure, in solution, or contaminated materials) B Characterize Waste Stream (Identify all chemical components) A->B C Segregate into appropriate waste container (e.g., Non-Halogenated Organic Liquid Waste) B->C D Use Labeled, Chemically-Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Keep Container Securely Closed E->F G Container Full or No Longer in Use? F->G H Contact Institutional EHS for Pickup G->H Yes I Provide Necessary Documentation H->I J EHS Manages Final Disposal (Incineration or other approved method) I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, contributing to a safer laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopimara-7,15-diene
Reactant of Route 2
Isopimara-7,15-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.